molecular formula C11H12O4 B1337154 Methyl 4-(2-methoxy-2-oxoethyl)benzoate CAS No. 52787-14-1

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1337154
CAS No.: 52787-14-1
M. Wt: 208.21 g/mol
InChI Key: QAQYBHOZQQRJBA-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQYBHOZQQRJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441409
Record name methyl 4-(2-methoxy-2-oxoethyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50441409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52787-14-1
Record name methyl 4-(2-methoxy-2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate. All quantitative data has been summarized for clarity, and where available, experimental details are provided.

Core Properties and Data

This compound, also known as Dimethyl homoterephthalate, is a benzoate ester with the CAS number 52787-14-1. Its core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
Chemical Name This compound
CAS Number 52787-14-1
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Synonyms Dimethyl homoterephthalate, 4-Methoxycarbonylmethyl-benzoic acid methyl ester
Table 2: Physicochemical Properties
PropertyValueSource
Melting Point 20 °C[1]
Boiling Point 298.0 ± 23.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
XLogP3 2.1[2]
Complexity 229[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5[2]

Synthesis

A plausible synthetic route, based on the synthesis of similar compounds such as dimethyl terephthalate, would involve the reaction of 4-(carboxymethyl)benzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction would then be followed by a workup procedure to isolate and purify the final product.

Below is a logical workflow diagram for a potential synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Reactants 4-(Carboxymethyl)benzoic Acid + Methanol (excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Neutralization Neutralization (e.g., with NaHCO₃ soln.) Reflux->Neutralization Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation or Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

A potential workflow for the synthesis and purification of this compound.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound. While detailed experimental parameters for the acquisition of the following spectra are not consistently reported, the availability of NMR, MS, and IR data has been noted in various chemical databases. Researchers should acquire these spectra on their synthesized material and compare them with reference data from commercial suppliers or spectral databases for verification.

Table 3: Available Spectral Data
TechniqueData Availability
¹H NMR Available from commercial suppliers
¹³C NMR Available from commercial suppliers
Mass Spectrometry (MS) Available from commercial suppliers
Infrared Spectroscopy (IR) Available from commercial suppliers

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The available information indicates the following:

  • Stability: Stable under recommended storage conditions.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: No data available.[3]

  • Toxicological Data: No specific toxicological data is available for this product.[3] However, based on the GHS pictograms from some suppliers, it may cause skin and eye irritation.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Recommended storage is at room temperature in a dry, sealed container.[4]

Biological Activity and Drug Development Potential

As of the date of this guide, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development for this compound. No studies detailing its interaction with specific biological targets or its effects in cellular or in vivo models have been identified in a comprehensive literature search.

Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for screening in various biological assays to explore its potential therapeutic value. Its structural similarity to other biologically active benzoate derivatives may suggest potential avenues for investigation.

Conclusion

This compound is a readily characterizable organic compound with well-defined physicochemical properties. While a specific, detailed synthesis protocol is not widely published, its preparation via Fischer esterification is a logical and feasible approach. The significant gap in the understanding of its biological activity presents an opportunity for novel research and discovery in the fields of medicinal chemistry and drug development. Future studies are warranted to elucidate any potential pharmacological effects and therapeutic applications of this molecule.

References

"Methyl 4-(2-methoxy-2-oxoethyl)benzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the core physicochemical properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a compound relevant to chemical synthesis and pharmaceutical research. The primary focus is on its molecular formula and weight, presented for a technical audience of researchers and drug development professionals.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₁H₁₂O₄[1][2][3]
Molecular Weight 208.21 g/mol [2][4]
Alternate Name 4-Methoxycarbonylmethyl-benzoic acid methyl ester[2]
CAS Number 52787-14-1[2][3][4]

Calculation Methodology

The molecular weight of a chemical compound is a derived property, not an experimental one in this context. It is determined by the following protocol:

  • Establish the Molecular Formula : The precise molecular formula is determined to be C₁₁H₁₂O₄, indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.[1][2][3]

  • Sum Atomic Weights : The molecular weight is calculated by summing the atomic weights of the constituent atoms. Using standard atomic weights (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the total molecular weight is computed.

This standard, non-experimental procedure provides the theoretical molecular weight of an isotopically normal sample of the compound.

Logical Data Relationship

The relationship between the compound's name, its elemental composition (formula), and its resulting mass (molecular weight) is a foundational concept in chemistry. This logical flow is depicted in the diagram below.

G Compound This compound Formula Molecular Formula C₁₁H₁₂O₄ Compound->Formula is defined by MolWeight Molecular Weight 208.21 g/mol Formula->MolWeight determines

Caption: Logical flow from compound name to molecular formula and weight.

References

"Methyl 4-(2-methoxy-2-oxoethyl)benzoate" chemical structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a diester derivative of benzoic acid with the chemical formula C₁₁H₁₂O₄.[1] Its structure features a methyl benzoate core with a methyl acetate group attached at the para position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, nomenclature, and synthesis, tailored for a technical audience.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central benzene ring substituted with two ester groups. One is a methyl carboxylate group directly attached to the ring, and the other is a methoxycarbonylmethyl group.

Systematic IUPAC Name: this compound

Common Synonyms:

  • 4-Methoxycarbonylmethyl-benzoic acid methyl ester[1]

Chemical Structure Diagram:

synthesis_workflow start 4-(Carboxymethyl)benzoic Acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Add reflux Reflux catalyst->reflux Heat workup Aqueous Work-up & Extraction reflux->workup Cool & Quench purification Column Chromatography workup->purification product This compound purification->product

References

Spectroscopic Data of Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1), a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, complete experimental datasets, this guide combines reported experimental data with predicted spectral information to offer a thorough analytical profile.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • Synonyms: 4-Methoxycarbonylmethyl-benzoic acid methyl ester

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Experimental)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.00d, J=8 Hz2HAromatic (ortho to -COOCH₃)
7.35d, J=8.4 Hz2HAromatic (meta to -COOCH₃)
3.91s3H-COOCH₃ (ester on ring)
3.70s3H-COOCH₃ (ester on chain)
3.68s2H-CH₂-

Data sourced from a synthetic protocol description.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~171.5-C OOCH₃ (ester on chain)
~166.5-C OOCH₃ (ester on ring)
~139.0Aromatic (quaternary, C4)
~130.0Aromatic (quaternary, C1)
~129.5Aromatic CH (ortho to -COOCH₃)
~128.5Aromatic CH (meta to -COOCH₃)
~52.5-COOC H₃ (ester on ring)
~52.0-COOC H₃ (ester on chain)
~41.0-C H₂-

Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1735StrongC=O stretch (aliphatic ester)
~1720StrongC=O stretch (aromatic ester, conjugated)
~1610, ~1500MediumC=C stretch (aromatic ring)
~1280StrongC-O stretch (ester, asymmetric)
~1120StrongC-O stretch (ester, symmetric)

Note: Predicted values based on typical absorption ranges for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
209[M+H]⁺ (Protonated molecule, experimental value from GCMS analysis)[1]
208[M]⁺ (Molecular ion, predicted)
177[M - OCH₃]⁺ (Loss of a methoxy radical, predicted)
149[M - COOCH₃]⁺ (Loss of a carbomethoxy radical, predicted)
133[M - CH₂COOCH₃]⁺ (Loss of the methoxycarbonylmethyl radical, predicted)
105[C₆H₄CO]⁺ (Benzoyl cation fragment, predicted)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Number of scans: 16-32

      • Relaxation delay (D1): 1-5 seconds

      • Spectral width: Appropriate for the chemical shift range of organic molecules (~16 ppm).

      • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay (D1): 2 seconds.

      • Spectral width: ~220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.

    • Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean, empty sample compartment before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition (GC-MS Example):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

    • MS Detector: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Thin_Film Thin Film Preparation (for IR) Sample->Thin_Film Dilution Dilution in Volatile Solvent (for MS) Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Thin_Film->IR MS GC-MS / LC-MS Dilution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Spectral_Interpretation cluster_data Input Data cluster_interpretation Interpretation Logic cluster_conclusion Conclusion NMR_Data NMR Data (¹H & ¹³C) Proton_Env Proton Environments & Connectivity NMR_Data->Proton_Env Carbon_Skeleton Carbon Skeleton & Types NMR_Data->Carbon_Skeleton IR_Data IR Data Functional_Groups Functional Groups (C=O, C-O) IR_Data->Functional_Groups MS_Data MS Data Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Fragmentation Fragmentation Pattern MS_Data->Fragmentation Structure Confirmed Structure Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a structural representation to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.00Doublet (d)2H~8.0Ar-H (ortho to -COOCH₃)
~7.35Doublet (d)2H~8.0Ar-H (ortho to -CH₂COOCH₃)
~3.91Singlet (s)3H--COOCH₃ (aromatic)
~3.70Singlet (s)2H--CH₂-
~3.68Singlet (s)3H--COOCH₃ (aliphatic)
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~171.5-CH₂C OOCH₃
~166.5Ar-C OOCH₃
~139.0Ar-C (quaternary, attached to -CH₂)
~130.0Ar-C (quaternary, attached to -COOCH₃)
~129.5Ar-CH (ortho to -COOCH₃)
~128.5Ar-CH (ortho to -CH₂COOCH₃)
~52.5Ar-COOC H₃
~52.0-CH₂COOC H₃
~41.0-C H₂-

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used as internal references.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Number of Scans: 8-16

  • Relaxation Delay: 1.0 - 2.0 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 220 ppm

  • Temperature: 298 K

Structural Representation and NMR Signal Correlation

The following diagram illustrates the chemical structure of this compound and the logical relationship between the different proton and carbon environments and their expected NMR signals.

G This compound Structure and NMR Correlation cluster_molecule Molecular Structure cluster_signals Predicted NMR Signals C1 C C2 C C1->C2 C9 CH2 C1->C9 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 O1 O C7->O1 O2 O C7->O2 C8 CH3 O2->C8 H_C Ar-COOCH3 (~3.91 ppm, s) C8->H_C C10 C C9->C10 H_D CH2 (~3.70 ppm, s) C9->H_D O3 O C10->O3 O4 O C10->O4 C11 CH3 O4->C11 H_E Ali-COOCH3 (~3.68 ppm, s) C11->H_E H_B Ar-H (~7.35 ppm, d) H1->H_B ortho to -CH2COOCH3 H2->H_B H_A Ar-H (~8.00 ppm, d) H3->H_A ortho to -COOCH3 H4->H_A

Caption: Structure of this compound and its ¹H NMR signal correlation.

An In-depth Technical Guide to the Physical Properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a compound of interest in organic synthesis and medicinal chemistry. This document outlines its melting and boiling points and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its identification, purification, and handling in a laboratory setting. The melting and boiling points are fundamental parameters that provide insights into the purity and physical state of a substance under various temperature conditions.

Data Presentation

The known physical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental and industrial applications.

Physical PropertyValueConditions
Melting Point 20 °CNot specified
Boiling Point 298.0 ± 23.0 °C760 mmHg

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for accurate melting point determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to ensure its bulb is level with the sample.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol outlines the micro boiling point determination method using a fusion tube and a capillary tube.

Apparatus:

  • Fusion tube (small test tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or wire to attach the fusion tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the fusion tube. A capillary tube, with its sealed end uppermost, is then placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and immersed in a heating bath (Thiele tube) or inserted into an aluminum block.

  • Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded. This is the boiling point of the liquid. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

  • Reporting: The determined temperature is recorded as the boiling point. It is also crucial to note the atmospheric pressure at which the measurement was taken, as boiling point is pressure-dependent.

Workflow Visualization

The logical flow for the determination of the physical properties of a chemical compound is depicted in the following diagram. This workflow outlines the key stages from sample acquisition to data analysis and reporting.

G cluster_0 Physical Property Determination Workflow A Compound Synthesis/ Acquisition B Sample Purification A->B C Physical State Assessment B->C D Melting Point Determination C->D If Solid E Boiling Point Determination C->E If Liquid F Data Analysis and Comparison D->F E->F G Final Report F->G

Caption: Workflow for the determination of physical properties.

Solubility Profile of Methyl 4-(2-methoxy-2-oxoethyl)benzoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from the structurally analogous compound, Dimethyl terephthalate (DMT), to provide a predictive solubility profile. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound in various organic solvents, which can be applied to this compound. This information is critical for researchers and professionals engaged in drug development, chemical synthesis, and formulation science, where solubility is a pivotal parameter.

Introduction to this compound

This compound is a diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its chemical structure features a central benzene ring substituted with a methyl benzoate group and a methyl acetate group at the para position. Understanding its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation.

Predicted Solubility Profile based on Dimethyl terephthalate (DMT)

A study on the solubility of DMT in various pure solvents at different temperatures provides valuable insight. The solubility of DMT was found to increase with temperature in all tested solvents. The general order of solubility for DMT in different solvent classes was determined to be: chloroform > esters and ketones > acetonitrile > alcohols.[1]

Table 1: Solubility of Dimethyl terephthalate (DMT) in Common Organic Solvents
Solvent ClassSolventTemperature (°C)Solubility (mol fraction x 10³)
Alcohols Methanol251.85
454.62
Ethanol251.31
453.28
n-Propanol251.05
452.75
Isopropanol250.88
452.39
Esters Ethyl Acetate2511.21
4524.55
n-Propyl Acetate259.87
4522.18
n-Butyl Acetate258.95
4520.33
Ketones Acetone2512.35
4528.91
Methyl Ethyl Ketone2510.89
4525.78
Halogenated Chloroform25101.50
Hydrocarbons 45198.60
Nitriles Acetonitrile254.88
4511.25

Data extracted from a study on the solubility of Dimethyl terephthalate.

Based on this data, it is anticipated that this compound will exhibit good solubility in chlorinated solvents like chloroform and moderate solubility in ketones and esters such as acetone and ethyl acetate. Its solubility is expected to be lower in alcohols and very low in water.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or heating mantle with temperature control

  • Jacketed glass vessel or sealed test tubes

  • Magnetic stirrer and stir bars

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed vials

  • Drying oven

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a jacketed glass vessel or a sealed test tube.

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically several hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined amount of time.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the vial containing the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once all the solvent has evaporated, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g/100 g solvent, g/L, or mole fraction.

Diagram of Experimental Workflow

G cluster_0 Solubility Determination Workflow A 1. Add excess solute to a known volume of solvent in a sealed vessel. B 2. Equilibrate at constant temperature with stirring. A->B C 3. Allow solids to settle after stopping stirring. B->C D 4. Withdraw a known volume of the supernatant. C->D E 5. Filter the supernatant into a pre-weighed vial. D->E F 6. Weigh the vial with the solution. E->F G 7. Evaporate the solvent completely. F->G H 8. Weigh the vial with the dried solute. G->H I 9. Calculate solubility from the masses. H->I G cluster_1 Factors Influencing Solubility cluster_2 Intermolecular Forces Solute Solute Properties (this compound) Solubility Solubility Solute->Solubility Polarity (Dipole-Dipole, London Dispersion) Solvent Solvent Properties Solvent->Solubility Polarity (H-Bonding, Dipole-Dipole) HB Hydrogen Bonding DD Dipole-Dipole LDF London Dispersion

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is also known by synonyms such as 4-Methoxycarbonylmethyl-benzoic acid methyl ester.[1][2] The available physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 52787-14-1[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₂O₄[1][7][8]
Molecular Weight 208.21 g/mol [1][4][8]
Melting Point 20 °C[2][3]
Boiling Point 298.0 ± 23.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. One supplier suggests it is a hazardous substance, while another indicates it is not. Given this discrepancy, it is prudent to handle the compound with care, assuming the more stringent hazard classification to be accurate until more definitive data is available.

GHS Hazard Classification (Precautionary)

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Source: Crysdot LLC

It is important to note that another supplier, TCI Chemicals, classifies this compound as not a hazardous substance or mixture. Due to this conflicting information, users should exercise caution and handle the substance as potentially hazardous.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if a significant splash risk exists, additional protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[10]

  • Keep away from heat, sparks, and open flames.[10]

  • Do not eat, drink, or smoke in the laboratory.[11]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[12]

  • Keep in a cool place.[9]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Experimental Protocol: A Generalized Safe Handling Workflow

As no specific experimental protocols for this compound were found, this section provides a generalized workflow for its safe handling in a research laboratory setting. This workflow is based on standard best practices for handling potentially hazardous chemical compounds.

Safe_Handling_Workflow cluster_A cluster_B cluster_C cluster_D cluster_E cluster_F A 1. Pre-Experiment Planning B 2. Engineering Controls & PPE G Review SDS & Assess Risks A->G C 3. Chemical Handling & Preparation H Verify Fume Hood Operation Don Appropriate PPE B->H D 4. Experimental Procedure I Weigh/Measure in Ventilated Area Prepare Solutions C->I E 5. Post-Experiment Decontamination J Conduct Reaction/Assay Monitor for Spills or Exposure D->J F 6. Waste Disposal K Clean Glassware & Surfaces Remove PPE Correctly E->K L Segregate & Label Waste Dispose via Approved Channels F->L

Safe handling workflow for research chemicals.

Spill and Leak Procedures

In the event of a spill or leak, the following procedures should be followed:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste through a licensed and approved waste disposal facility in accordance with all local, state, and federal regulations.[12]

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most up-to-date SDS for the specific product you are using.

References

Reactivity Profile of Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a diester molecule featuring both a benzoate and a phenylacetate moiety. This unique structure imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. This technical guide provides an in-depth analysis of its chemical behavior, focusing on key reactions such as hydrolysis, transesterification, reduction, and aromatic ring substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₄, possesses two distinct ester functional groups attached to a central benzene ring. The methyl benzoate group is directly conjugated with the aromatic system, while the methyl phenylacetate group is separated by a methylene bridge. This structural arrangement influences the reactivity of each functional group and the aromatic ring itself, allowing for selective transformations under controlled conditions. Understanding this reactivity is crucial for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Chemical Properties and Synthesis

A summary of the key chemical and physical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52787-14-1
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White powder
Purity 99%

Note: Data sourced from commercially available information.

Reactivity at the Ester Functional Groups

The presence of two distinct ester groups allows for differential reactivity based on their electronic and steric environments. The methyl benzoate ester is directly influenced by the electron-withdrawing nature of the benzene ring, while the methyl phenylacetate ester's reactivity is more akin to that of a typical aliphatic ester.

Hydrolysis

Hydrolysis of the ester groups can be achieved under basic or acidic conditions to yield the corresponding carboxylic acids. The phenylacetate ester is generally more susceptible to hydrolysis than the benzoate ester due to the latter's conjugation with the aromatic ring, which stabilizes the ester group.

3.1.1. Selective Hydrolysis of the Phenylacetate Ester

A known experimental protocol allows for the selective hydrolysis of the methyl phenylacetate moiety.

Experimental Protocol: Selective Hydrolysis

  • Reactants: this compound (100 mg, 0.48 mmol), methanol (1.5 mL), water (1.5 mL), and anhydrous potassium carbonate (116 mg, 0.72 mmol).[1]

  • Procedure: The reactants are combined in a 10 mL single-neck flask and stirred at room temperature for 1.5 hours.[1]

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under vacuum. The residue is redissolved in ethyl acetate and purified by preparative thin-layer chromatography to yield 2-(4-(methoxycarbonyl)phenyl)acetic acid.[1]

Quantitative Data:

While the specific yield for this reaction is not reported in the available literature, the protocol provides a solid foundation for further optimization.

Reaction Workflow: Selective Hydrolysis

G Reactant This compound Reagents K2CO3, MeOH, H2O Room Temperature, 1.5 h Reactant->Reagents Product 2-(4-(Methoxycarbonyl)phenyl)acetic acid Reagents->Product

Caption: Workflow for the selective hydrolysis of the phenylacetate ester.

Transesterification

Transesterification offers a method to convert the methyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving the reaction to completion often requires using the alcohol reactant as the solvent or removing the methanol byproduct. Natural phosphates have been shown to be effective catalysts for the transesterification of methylbenzoate with various alcohols. The nature of the alcohol and the reaction temperature are critical factors in this process.

Reactivity of the Aromatic Ring

The benzene ring in this compound is substituted with two electron-withdrawing groups: the methoxycarbonyl group and the methoxycarbonylmethyl group.

Electrophilic Aromatic Substitution

Both the ester and the alkyl ester groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS) reactions. This is due to the electron-withdrawing nature of the carbonyl groups, which reduces the electron density of the aromatic ring, making it less nucleophilic. Consequently, EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will require harsher conditions compared to benzene and will predominantly yield substitution at the positions meta to the existing substituents.

Logical Relationship: Directing Effects in EAS

G Molecule This compound Substituent1 4-(methoxycarbonyl) group (Electron-withdrawing) Molecule->Substituent1 Substituent2 1-(2-methoxy-2-oxoethyl) group (Electron-withdrawing) Molecule->Substituent2 Reactivity Deactivated Ring Substituent1->Reactivity Substituent2->Reactivity Directing_Effect Meta-directing Reactivity->Directing_Effect

Caption: Influence of substituents on electrophilic aromatic substitution.

Reduction of the Ester Groups

The ester functionalities can be reduced to alcohols using strong reducing agents.

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both ester groups to their corresponding primary alcohols. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. This reaction would yield 4-(hydroxymethyl)phenylethanol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Reaction Pathway: Reduction with LiAlH₄

G Start This compound Reagent 1. LiAlH4, THF 2. H3O+ Start->Reagent Product 4-(2-hydroxyethyl)benzyl alcohol Reagent->Product

Caption: Reduction of both ester groups to primary alcohols.

Potential Biological Activity

While no specific biological activity has been reported for this compound, related phenylacetate and terephthalate derivatives have been investigated for their therapeutic potential. Phenylacetate itself has been studied for its cytostatic and differentiation-inducing effects on tumor cells. Derivatives of terephthalic acid have been explored in medicinal chemistry for a variety of applications. The unique combination of these two pharmacophores in a single molecule suggests that it could be a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound exhibits a versatile reactivity profile characterized by the differential reactivity of its two ester groups and the deactivated nature of its aromatic ring. This allows for selective chemical transformations, making it a useful building block in organic synthesis. This guide provides a foundational understanding of its reactivity, which can be leveraged for the design and synthesis of novel compounds with potential applications in research and drug development. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactions and to explore its potential biological activities.

References

The Versatile Building Block: A Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a diester derivative of p-phenylenediacetic acid, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing two distinct ester moieties, allows for selective manipulation and elaboration, making it a key intermediate in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 52787-14-1[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance White Crystalline Solid[2]
Alternate Name 4-Methoxycarbonylmethyl-benzoic acid methyl ester[1]

Synthesis of this compound

The primary route to this compound involves the esterification of 4-carboxyphenylacetic acid. This dicarboxylic acid can be synthesized from various starting materials, with subsequent esterification yielding the target molecule.

Synthesis of 4-Carboxyphenylacetic Acid

A common precursor to the target molecule is 4-carboxyphenylacetic acid.[3] This intermediate can be prepared through several synthetic routes.

Fischer-Speier Esterification of 4-Carboxyphenylacetic Acid

The di-esterification of 4-carboxyphenylacetic acid with methanol in the presence of an acid catalyst is a direct and efficient method for the synthesis of this compound.[4][5][6][7]

G cluster_synthesis Synthesis of this compound 4_carboxyphenylacetic_acid 4-Carboxyphenylacetic Acid Target_Molecule This compound 4_carboxyphenylacetic_acid->Target_Molecule Fischer-Speier Esterification Methanol Methanol (excess) Methanol->Target_Molecule Acid_Catalyst H₂SO₄ or HCl (cat.) Acid_Catalyst->Target_Molecule Water Water Target_Molecule->Water

Caption: Fischer-Speier esterification of 4-carboxyphenylacetic acid.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Carboxyphenylacetic acid (1.0 eq)

    • Methanol (large excess, as solvent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylacetic acid and a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

ParameterValue
Reactants 4-Carboxyphenylacetic acid, Methanol
Catalyst Sulfuric Acid
Solvent Methanol
Temperature Reflux
Typical Yield >90%

Reactions of this compound as a Building Block

The two ester groups of this compound exhibit different reactivities, which can be exploited for selective transformations. The ester group on the acetic acid moiety is generally more susceptible to nucleophilic attack and enolate formation.

Selective Hydrolysis

Selective hydrolysis of one of the ester groups can be achieved under controlled conditions, providing access to mono-acid mono-ester intermediates, which are valuable for further derivatization.

Reduction

Reduction of one or both ester groups can be accomplished using various reducing agents to yield the corresponding diol or mono-alcohol intermediates.

Application in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals.

Potential Intermediate in the Synthesis of Loxapine

Loxapine is a typical antipsychotic drug used for the treatment of schizophrenia.[8] While a direct synthesis from this compound is not prominently documented, its structural features make it a plausible precursor for constructing the dibenzoxazepine core of loxapine. The synthesis of related dibenzoxazepines often involves the condensation of a substituted aminophenol with a suitably functionalized benzoic acid derivative.[9][10]

G cluster_loxapine Conceptual Pathway to Loxapine Core Target_Molecule This compound Intermediate_A Functionalized Benzoic Acid Derivative Target_Molecule->Intermediate_A Hydrolysis/Functionalization Dibenzoxazepine_Core Dibenzoxazepine Core Intermediate_A->Dibenzoxazepine_Core Condensation Aminophenol Substituted Aminophenol Aminophenol->Dibenzoxazepine_Core Loxapine Loxapine Dibenzoxazepine_Core->Loxapine Further Elaboration

Caption: Conceptual synthetic relationship to the loxapine scaffold.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the differential reactivity of its ester groups make it an attractive starting material for the construction of a wide range of complex organic molecules. Its potential as a key intermediate in the synthesis of pharmaceuticals underscores its importance in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate its application in innovative synthetic endeavors.

References

An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate, also known by synonyms such as Dimethyl Homoterephthalate and 4-Methoxycarbonylmethyl-benzoic acid methyl ester, is a significant organic compound with the chemical formula C₁₁H₁₂O₄. Its structure features a benzene ring substituted with a methoxycarbonyl group and a methoxycarbonylmethyl group at the para positions. This diester serves as a crucial intermediate in various fields of organic synthesis, most notably in the preparation of pharmaceuticals and advanced polymers.

While a singular, seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in a survey of scientific literature, its preparation and utility have been established through various synthetic methodologies. The compound, identified by the CAS Number 52787-14-1, was in use in chemical research by at least the mid-1980s. Its development can be viewed within the broader historical context of research into terephthalic acid esters, which gained industrial prominence following World War II for the production of polyesters. As a homolog of dimethyl terephthalate, this compound offers a different spacing of the ester functionalities, enabling the synthesis of a unique range of molecules.

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 52787-14-1N/A
Molecular Formula C₁₁H₁₂O₄N/A
Molecular Weight 208.21 g/mol N/A
Appearance White to off-white crystalline solid or colorless liquid[1]
Melting Point 20 °C[2]
Boiling Point 298.0 ± 23.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 145.4 ± 21.0 °C[2]
Refractive Index 1.511[2]
LogP 1.94[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most prominent and high-yielding method involves the direct esterification of 4-(carboxymethyl)benzoic acid.

Primary Synthesis Route: Esterification of 4-(Carboxymethyl)benzoic Acid

This method is favored for its efficiency and high yield. The dicarboxylic acid is treated with methanol in the presence of a suitable catalyst, such as thionyl chloride, to afford the desired dimethyl ester.

Experimental Protocol:

A detailed protocol for this synthesis is as follows:

  • To a reaction flask, add 4-(carboxymethyl)benzoic acid (5 g, 27.78 mmol).

  • Add 75 ml of methanol to dissolve the starting material.

  • To the solution, add 0.5 ml of N,N-dimethylformamide and thionyl chloride (6 ml, 83.33 mmol).

  • The reaction mixture is then heated to 50°C and maintained for 4 hours.

  • Upon completion of the reaction, the majority of the excess thionyl chloride and methanol are removed by rotary evaporation.

  • The resulting residue is dissolved in 200 ml of ethyl acetate.

  • The organic solution is washed sequentially with a saturated sodium carbonate solution (3 x 50 ml) and saturated brine (3 x 50 ml).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation to yield the final product.

This procedure has been reported to produce this compound as a colorless, transparent liquid with a yield of up to 95.2%.[3]

Logical Workflow for the Primary Synthesis:

G start Start reagents 4-(Carboxymethyl)benzoic Acid Methanol N,N-Dimethylformamide Thionyl Chloride start->reagents reaction Reaction at 50°C for 4 hours reagents->reaction workup Workup: - Rotary Evaporation - Dissolution in Ethyl Acetate - Washes (Sat. NaHCO3, Brine) - Drying (Na2SO4) - Concentration reaction->workup product This compound workup->product

Primary Synthesis Workflow
Alternative Synthesis Route

Another reported method for the synthesis of this compound involves the reaction of phenylacetic acid and methyl formate under acid catalysis. This process proceeds through a ketal reaction to form a ketone intermediate, which then undergoes an acid-catalyzed aldol condensation and subsequent ring methyl esterification to yield the final product.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its primary application lies in its role as a key intermediate for more complex molecules, particularly in the pharmaceutical industry.

One notable application is in the synthesis of Pralatrexate, an antifolate drug used in the treatment of lymphoma. The structural framework provided by this compound is crucial for the elaboration of the final drug molecule.

Signaling Pathway of Pralatrexate (as an example of application):

While this compound itself is not directly involved in signaling pathways, its end-product, Pralatrexate, is. The following diagram illustrates the simplified mechanism of action of Pralatrexate.

G Pralatrexate Pralatrexate RFC1 Reduced Folate Carrier 1 (RFC-1) Pralatrexate->RFC1 Enters cell via DHFR Dihydrofolate Reductase (DHFR) Pralatrexate->DHFR Inhibits Cell Tumor Cell RFC1->Cell THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction of DHF to DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Simplified Mechanism of Pralatrexate

Conclusion

This compound is a valuable and versatile diester with established synthetic routes and important applications, particularly in medicinal chemistry. While its precise historical discovery remains to be pinpointed to a single publication, its utility and methods of preparation are well-documented in contemporary chemical literature and patents. The high-yield synthesis from 4-(carboxymethyl)benzoic acid provides an efficient and reliable method for its production, enabling its continued use in the development of novel therapeutics and other advanced materials. This guide has provided a detailed overview of its synthesis, properties, and a key application to aid researchers and professionals in the field.

References

Potential Research Areas for Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a small molecule with the chemical formula C11H12O4 and a molecular weight of 208.21 g/mol .[1] While the compound itself is commercially available and its basic chemical properties are known, a thorough exploration of its potential applications, particularly in the realm of drug discovery and materials science, remains largely untapped. This technical guide outlines potential research areas for this compound, providing a framework for investigation from synthesis and characterization to screening for biological activity and development of novel derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is the foundation for any further research.

PropertyValueReference
CAS Number52787-14-1[1][2]
Molecular FormulaC11H12O4[1]
Molecular Weight208.21 g/mol [1]
Density1.2±0.1 g/cm3 [2]
Boiling Point298.0±23.0 °C at 760 mmHg[2]
Melting Point20 °C[2]

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a key area for exploration. The presence of two ester groups and an aromatic ring provides multiple sites for chemical modification.

Synthesis of the Core Moiety

While commercially available, establishing an efficient in-house synthesis protocol is crucial for producing the quantities needed for extensive research and for creating novel derivatives. A potential synthetic route could involve the esterification of 4-carboxyphenylacetic acid.

Experimental Protocol: Esterification of 4-carboxyphenylacetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-carboxyphenylacetic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst like a zirconium-based catalyst, which can offer advantages in terms of recyclability.[3]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Potential Derivatizations

The true potential of this compound may lie in its derivatives. The aromatic ring is a prime target for electrophilic substitution reactions to introduce various functional groups (e.g., nitro, amino, halogen), which can significantly alter the molecule's biological activity. The ester groups can also be hydrolyzed or converted to amides to explore different physicochemical properties and biological interactions.

Workflow for Derivatization and Screening

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis cluster_2 Lead Optimization Core This compound Deriv Derivative Library Core->Deriv Chemical Modification Screen High-Throughput Screening Deriv->Screen Hit Hit Compounds Screen->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for the development of novel drug candidates.

Potential Research in Drug Discovery

Given that derivatives of methyl benzoate have shown a range of biological activities, this compound and its analogs are promising candidates for screening in various therapeutic areas.

Anticancer Activity

Some benzoate derivatives have demonstrated antitumor effects.[4] A potential research avenue is to screen this compound and its derivatives against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Potential Signaling Pathway to Investigate

Should cytotoxic effects be observed, further investigation into the underlying mechanism of action would be warranted. A hypothetical pathway to explore could be the induction of apoptosis.

G Compound This compound Derivative Cell Cancer Cell Compound->Cell ROS ROS Production Cell->ROS Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis ROS->Caspase

Caption: Hypothetical apoptotic signaling pathway.

Antimicrobial Activity

Benzoic acid and its esters are known for their antimicrobial properties.[5] Therefore, screening this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical research direction.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Materials Science Applications

The rigid aromatic core and flexible ester side chains of this compound suggest potential applications in materials science, particularly in the development of polymers and liquid crystals. Research in this area would involve polymerization of functionalized derivatives or investigation of the mesogenic properties of the molecule and its analogs.

Conclusion

This compound represents a chemical scaffold with significant, yet underexplored, potential. A systematic investigation into its synthesis, derivatization, and biological and material properties could lead to the discovery of novel therapeutic agents or advanced materials. The research areas and experimental protocols outlined in this guide provide a solid foundation for initiating such an exploratory program.

References

Methodological & Application

Synthesis of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" from terephthalic acid monomethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate from terephthalic acid monomethyl ester. The synthetic route employed is the Arndt-Eistert homologation, a reliable method for the extension of a carboxylic acid by a single methylene group. This protocol outlines the three key steps: formation of the acid chloride, synthesis of the diazoketone intermediate, and the final Wolff rearrangement to yield the desired product. Safety precautions, reagent details, reaction conditions, purification methods, and expected yields are described.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its structure incorporates two ester functionalities with different reactivities, making it a versatile intermediate. The Arndt-Eistert synthesis provides a robust and well-established method for the one-carbon homologation of carboxylic acids.[1][2][3] This process involves the conversion of a carboxylic acid to an acyl chloride, which is then reacted with diazomethane to form a diazoketone.[4][5] Subsequent Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver, in the presence of an alcohol, yields the homologous ester.[6][7] This application note provides a comprehensive, step-by-step protocol for this transformation, tailored for researchers in organic and medicinal chemistry.

Reaction Scheme

The overall synthesis is a three-step process starting from terephthalic acid monomethyl ester:

  • Acid Chloride Formation: Terephthalic acid monomethyl ester is converted to its corresponding acid chloride, methyl 4-(chloroformyl)benzoate, using thionyl chloride.

  • Diazoketone Formation: The acid chloride reacts with diazomethane (or a safer alternative, trimethylsilyldiazomethane) to produce the intermediate, methyl 4-(2-diazoacetyl)benzoate.

  • Wolff Rearrangement: The diazoketone undergoes a silver(I) oxide-catalyzed Wolff rearrangement in the presence of methanol to afford the final product, this compound.

Experimental Protocols

3.1. Materials and Equipment

  • Terephthalic acid monomethyl ester (>98%)

  • Thionyl chloride (SOCl₂) (>99%)

  • Diazomethane solution in diethyl ether (handle with extreme caution) or Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes (safer alternative)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and ethyl acetate for chromatography

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Safety Precautions:

  • Diazomethane is highly toxic and explosive. It should be handled in a well-ventilated fume hood with a blast shield. Use glassware with fire-polished joints and avoid ground glass joints. For a safer alternative, trimethylsilyldiazomethane is recommended.[8]

  • Thionyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

3.2. Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add terephthalic acid monomethyl ester (5.0 g, 27.75 mmol).

  • Add thionyl chloride (15 mL, 206 mmol, 7.4 eq.) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The solid should dissolve to form a clear solution.

  • After 2 hours, allow the reaction to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive SOCl₂, use a base trap (e.g., a flask containing aqueous NaOH).

  • The resulting crude methyl 4-(chloroformyl)benzoate (a pale yellow solid) is used in the next step without further purification.

3.3. Step 2: Synthesis of Methyl 4-(2-diazoacetyl)benzoate

Using Diazomethane:

  • Dissolve the crude methyl 4-(chloroformyl)benzoate from the previous step in anhydrous diethyl ether (50 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2-3 equivalents) dropwise with gentle stirring. The addition should be continued until the yellow color of diazomethane persists and the evolution of nitrogen gas ceases. Two equivalents of diazomethane are required to react with the acid chloride and the HCl byproduct.[1][5]

  • Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • The resulting solution containing the crude diazoketone is used directly in the next step.

Using Trimethylsilyldiazomethane (Safer Alternative):

  • Dissolve the crude methyl 4-(chloroformyl)benzoate in anhydrous dichloromethane (50 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add a few drops of acetic acid to quench any excess reagent.

  • The solvent can be removed under reduced pressure to yield the crude diazoketone.

3.4. Step 3: Synthesis of this compound (Wolff Rearrangement)

  • To the solution of crude methyl 4-(2-diazoacetyl)benzoate, add anhydrous methanol (50 mL).

  • In a separate, darkened flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.5 g, 2.16 mmol, ~0.08 eq.) in anhydrous methanol (10 mL).

  • Add the silver(I) oxide suspension to the diazoketone solution in portions with vigorous stirring at room temperature. The reaction is often exothermic, and gas evolution (N₂) will be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete. The reaction progress can be monitored by TLC (disappearance of the diazoketone spot).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3.5. Purification

  • Purify the crude product by flash column chromatography on silica gel.[9]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount UsedExpected Yield (%)
Terephthalic acid monomethyl esterC₉H₈O₄180.1627.751.05.0 g-
Thionyl chlorideSOCl₂118.972067.415 mL-
Diazomethane (or TMS-diazomethane)CH₂N₂42.04~55.5~2.0Varies-
Silver(I) oxideAg₂O231.742.160.080.5 g-
MethanolCH₄O32.04-Solvent60 mL-
This compound C₁₁H₁₂O₄ 208.21 ---50-80 [1]

Table 2: Physicochemical Properties

CompoundAppearanceMelting Point (°C)Boiling Point (°C)Solubility
Terephthalic acid monomethyl esterWhite to off-white powder220-223-Slightly soluble in water, soluble in methanol.
This compoundColorless oil/solid--Soluble in common organic solvents.

Visualization

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement cluster_3 Purification start Terephthalic acid monomethyl ester reagent1 SOCl₂, Reflux start->reagent1 product1 Methyl 4-(chloroformyl)benzoate (crude) reagent1->product1 reagent2 CH₂N₂ or TMS-CH₂N₂, 0°C to RT product1->reagent2 product2 Methyl 4-(2-diazoacetyl)benzoate (crude) reagent2->product2 reagent3 Ag₂O, MeOH, RT product2->reagent3 product3 Crude Product reagent3->product3 purification Column Chromatography (Silica Gel, Hexanes/EtOAc) product3->purification final_product This compound (Pure) purification->final_product Reaction_Pathway start Terephthalic acid monomethyl ester intermediate1 Methyl 4-(chloroformyl)benzoate start->intermediate1 + SOCl₂ intermediate2 Methyl 4-(2-diazoacetyl)benzoate intermediate1->intermediate2 + CH₂N₂ final_product This compound intermediate2->final_product Ag₂O, MeOH (Wolff Rearrangement)

References

Detailed experimental protocol for "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The described method utilizes a malonic ester synthesis approach, a robust and well-established method for carbon-carbon bond formation. The protocol outlines the reaction of methyl 4-(bromomethyl)benzoate with dimethyl malonate in the presence of a non-nucleophilic base to yield the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a diester derivative of benzoic acid with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its structure incorporates a valuable pharmacophore and offers multiple sites for further chemical modification, making it a useful intermediate in the synthesis of various target molecules.

The synthesis of this compound is achieved via the alkylation of dimethyl malonate with methyl 4-(bromomethyl)benzoate. This reaction falls under the category of malonic ester synthesis, which is a classical method for the formation of carboxylic acids and their derivatives.[2][3][4][5][6][7] The acidic α-hydrogen of dimethyl malonate is deprotonated by a base to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with the electrophilic benzylic bromide.[4][6]

This protocol provides a comprehensive, step-by-step guide for this synthesis, including reagent preparation, reaction execution, product isolation, and purification.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Methyl 4-(bromomethyl)benzoate p1 This compound r1->p1 + r2 Dimethyl malonate reagent Sodium Methoxide (NaOMe) THF (solvent) reagent->p1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/MassSupplier
Methyl 4-(bromomethyl)benzoateC₉H₉BrO₂229.0710.02.29 ge.g., Sigma-Aldrich
Dimethyl malonateC₅H₈O₄132.1112.01.58 g (1.33 mL)e.g., Sigma-Aldrich
Sodium hydride (60% in mineral oil)NaH24.0012.00.48 ge.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLe.g., Sigma-Aldrich
Saturated Ammonium Chloride (aq)NH₄Cl53.49-20 mLIn-house prep.
Diethyl ether(C₂H₅)₂O74.12-100 mLe.g., Fisher Sci.
Anhydrous Magnesium SulfateMgSO₄120.37-~2 ge.g., Fisher Sci.
Hexanes (for chromatography)---As needede.g., Fisher Sci.
Ethyl acetate (for chromatography)C₄H₈O₂88.11-As needede.g., Fisher Sci.
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Enolate Formation: To the flask, add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil) and wash the mineral oil away with anhydrous hexanes under an inert atmosphere. The hexane is then carefully removed via cannula. Add anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of dimethyl malonate (1.58 g, 12.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred suspension of sodium hydride over 15-20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (2.29 g, 10.0 mmol) in anhydrous THF (10 mL) and add this solution to the dropping funnel. Add the solution of methyl 4-(bromomethyl)benzoate dropwise to the enolate solution at room temperature over 20-30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the ester carbonyls.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

ParameterValue
Starting MaterialMethyl 4-(bromomethyl)benzoate
Amount of Starting Material2.29 g (10.0 mmol)
Theoretical Yield2.08 g
Expected Experimental Yield 1.66 - 1.87 g (80-90%)
AppearanceColorless oil or low-melting solid
Molecular FormulaC₁₁H₁₂O₄
Molar Mass208.21 g/mol

Experimental Workflow

experimental_workflow setup 1. Reaction Setup (Dry glassware, inert atmosphere) enolate 2. Enolate Formation (NaH, Dimethyl Malonate in THF, 0°C to RT) setup->enolate alkylation 3. Alkylation (Add Methyl 4-(bromomethyl)benzoate in THF) enolate->alkylation reaction 4. Reaction (Reflux for 4-6 hours, monitor by TLC) alkylation->reaction workup 5. Work-up (Quench with NH4Cl, extract with Et2O) reaction->workup purification 6. Purification (Dry, concentrate, column chromatography) workup->purification characterization 7. Characterization (NMR, MS, IR, HPLC) purification->characterization

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Methyl 4-(bromomethyl)benzoate: This is a lachrymator and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Tetrahydrofuran (THF): A flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

  • Dimethyl Malonate: May cause skin and eye irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the experiment in a well-ventilated fume hood.

References

Application Notes and Protocols: Purification of Methyl 4-(2-methoxy-2-oxoethyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a chemical intermediate of interest in organic synthesis and medicinal chemistry. Achieving high purity of this compound is critical for subsequent reactions and for obtaining reliable biological data. Column chromatography is a standard and effective method for the purification of this and similar organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The following table summarizes the typical results obtained from the purification of this compound using the protocol described below.

ParameterCrude ProductPurified ProductMethod of Analysis
Appearance Off-white to yellow solidWhite solidVisual Inspection
Purity ~85-90%>98%HPLC, ¹H NMR
Yield -64.4%[1]Gravimetric
Eluent System -Petroleum Ether: Ethyl Acetate (1:1)[1]TLC, Column Chromatography
Stationary Phase -Silica GelColumn Chromatography

Experimental Protocols

This section details the materials and methodology for the column chromatography purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV indicator)

  • Glass column for chromatography

  • Cotton wool or fritted disc

  • Sand (optional)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Rotary evaporator

Protocol:

  • Preparation of the Column:

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Place a small plug of cotton wool at the bottom of the column to support the packing material. A small layer of sand can be added on top of the cotton wool.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., petroleum ether).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Once the silica gel has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition. .

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample solution or the dry-loaded silica gel to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin the elution with the chosen solvent system. For this compound, a 1:1 mixture of petroleum ether and ethyl acetate has been shown to be effective.[1]

    • Maintain a constant head of solvent above the silica gel to prevent the column from running dry.

    • Collect the eluent in fractions using test tubes or other suitable containers.

    • The flow rate can be controlled by applying gentle air pressure to the top of the column (flash chromatography).

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.

    • Determine the yield and characterize the final product using analytical techniques such as NMR, HPLC, and mass spectrometry to confirm its purity and identity.

Visualizations

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G Experimental Workflow for Column Chromatography prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample elution Elute with Solvent System (Petroleum Ether:Ethyl Acetate 1:1) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this compound is critical for the success of subsequent reactions and the integrity of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed application notes and standardized protocols for the recrystallization of this compound to achieve high purity.

The principles of recrystallization are based on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the selection of an appropriate recrystallization solvent and for the characterization of the purified product.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52787-14-1[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance White crystalline solid[2]
Melting Point ~20 °C

Solvent Selection and Solubility

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Based on the structure of the target compound, which contains two ester groups and an aromatic ring, a range of solvents with varying polarities should be considered.

A preliminary solvent screening is highly recommended. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Table 2 provides a list of potential solvents for screening, categorized by their polarity.

Table 2: Suggested Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
MethanolPolar Protic65Good for dissolving polar compounds.
EthanolPolar Protic78Similar to methanol, but less volatile.
IsopropanolPolar Protic82Another alcohol option with a higher boiling point.
Ethyl AcetatePolar Aprotic77Often a good solvent for esters.
AcetonePolar Aprotic56Good dissolving power for a range of compounds.
TolueneNonpolar111Suitable for aromatic compounds.
Heptane/HexaneNonpolar98/69Often used as an anti-solvent with more polar solvents.

Experimental Protocols

Two primary recrystallization techniques are presented: single-solvent recrystallization and a two-solvent (solvent/anti-solvent) recrystallization. The choice between these methods will depend on the solubility characteristics of the crude material determined during the solvent screening.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found to have a high-temperature coefficient of solubility for the compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when the compound is too soluble in one solvent and insoluble in another, and the two solvents are miscible. A common example is a polar solvent like ethanol or ethyl acetate paired with a nonpolar anti-solvent like heptane or hexane.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethyl Acetate, Acetone)

  • "Poor" or "Anti-solvent" (e.g., Heptane, Hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature (near its boiling point).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization) or with the pure, cold anti-solvent.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table provides a hypothetical summary of results from recrystallization trials to guide optimization. Actual results will vary based on the purity of the starting material and the precise experimental conditions.

Table 3: Hypothetical Recrystallization Data for this compound (Starting material: 5.0 g)

Solvent SystemVolume of Solvent(s) (mL)Cooling MethodYield (g)Purity (by HPLC)
Methanol25Slow cool to RT, then ice bath4.299.5%
Ethanol20Slow cool to RT, then ice bath4.599.7%
Ethyl Acetate / Heptane15 / 30Slow cool to RT, then ice bath4.699.8%
Acetone / Hexane18 / 35Slow cool to RT, then ice bath4.499.6%

Visualized Workflows

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization A1 Dissolve Crude in Minimal Hot Solvent A2 Hot Filtration (Optional) A1->A2 A3 Slow Cooling A2->A3 A4 Ice Bath A3->A4 A5 Vacuum Filtration A4->A5 A6 Wash with Cold Solvent A5->A6 A7 Dry Crystals A6->A7

Caption: Workflow for Single-Solvent Recrystallization.

Two_Solvent_Recrystallization_Workflow cluster_two Two-Solvent Recrystallization B1 Dissolve in Minimal Hot 'Good' Solvent B2 Add Hot 'Poor' Solvent to Turbidity B1->B2 B3 Clarify with 'Good' Solvent B2->B3 B4 Slow Cooling B3->B4 B5 Ice Bath B4->B5 B6 Vacuum Filtration B5->B6 B7 Wash with Cold Solvent Mixture B6->B7 B8 Dry Crystals B7->B8

Caption: Workflow for Two-Solvent Recrystallization.

References

Application Notes and Protocols for the Use of Methyl 4-(2-methoxy-2-oxoethyl)benzoate Scaffolds in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of phenylacetate derivatives, specifically highlighting the potential of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" and its related structures as versatile scaffolds in the synthesis of potent kinase inhibitors. This document offers detailed experimental protocols for the synthesis of AXL/MERTK inhibitors, showcasing the practical application of this chemical moiety in drug discovery.

Introduction to Phenylacetate Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The phenylacetic acid scaffold and its derivatives serve as valuable building blocks in medicinal chemistry for the synthesis of kinase inhibitors. These structures can be strategically modified to interact with the ATP-binding pocket of various kinases, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While "this compound" itself is a readily available starting material, a closely related analog, "methyl 2-(4-hydroxyphenyl)acetate," has been documented in the synthesis of potent inhibitors targeting the AXL and MERTK receptor tyrosine kinases. These kinases are members of the TAM (Tyro3, AXL, MERTK) family and are implicated in tumor progression, metastasis, and drug resistance.

Synthesis of AXL/MERTK Kinase Inhibitors

This section details the synthesis of substituted indazole compounds as AXL/MERTK inhibitors, based on methodologies described in patent literature. The synthesis utilizes a "methyl 2-(4-hydroxyphenyl)acetate" core, demonstrating a practical application for this class of compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of an intermediate compound in the path to AXL/MERTK inhibitors, as described in patent WO2019153018A1.

StepReactantsProductReagentsSolventReaction TimeTemperatureYield
12-(4-hydroxyphenyl)acetic acidmethyl 2-(4-hydroxyphenyl)acetateConcentrated sulfuric acidMethanol4 hours80°CNot specified
2methyl 2-(4-hydroxyphenyl)acetate, 1-(4-chloro-1,2-benzisoxazol-7-yl)-5-fluoro-1H-indazolemethyl 2-(4-((1-(4-chloro-1,2-benzisoxazol-7-yl)-1H-indazol-5-yl)oxy)phenyl)acetatePotassium carbonateDMF2 hours80°CNot specified
Experimental Protocols

Protocol 1: Synthesis of methyl 2-(4-hydroxyphenyl)acetate

This protocol describes the esterification of 2-(4-hydroxyphenyl)acetic acid.

Materials:

  • 2-(4-hydroxyphenyl)acetic acid

  • Methanol

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Reaction flask

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 2-(4-hydroxyphenyl)acetic acid (5.0 g, 32.86 mmol), methanol (50 mL), and concentrated sulfuric acid (1 mL).

  • Stir the mixture at 80°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water (50 mL) to the residue.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(4-hydroxyphenyl)acetate.

Protocol 2: Synthesis of methyl 2-(4-((1-(4-chloro-1,2-benzisoxazol-7-yl)-1H-indazol-5-yl)oxy)phenyl)acetate

This protocol details the coupling of the phenylacetate core with a substituted indazole.

Materials:

  • methyl 2-(4-hydroxyphenyl)acetate

  • 1-(4-chloro-1,2-benzisoxazol-7-yl)-5-fluoro-1H-indazole

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Reaction flask

  • Heating and stirring apparatus

Procedure:

  • In a reaction flask, combine methyl 2-(4-hydroxyphenyl)acetate (1.0 g, 6.02 mmol), 1-(4-chloro-1,2-benzisoxazol-7-yl)-5-fluoro-1H-indazole (1.73 g, 6.02 mmol), and potassium carbonate (1.66 g, 12.04 mmol).

  • Add DMF (10 mL) to the flask.

  • Stir the mixture at 80°C for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add water (20 mL) to the reaction mixture.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to a key intermediate for AXL/MERTK inhibitors starting from a phenylacetic acid derivative.

Synthesis_Pathway reactant1 2-(4-hydroxyphenyl)acetic acid intermediate1 methyl 2-(4-hydroxyphenyl)acetate reactant1->intermediate1  H₂SO₄, MeOH  80°C, 4h product methyl 2-(4-((1-(4-chloro-1,2-benzisoxazol-7-yl)- 1H-indazol-5-yl)oxy)phenyl)acetate reactant2 1-(4-chloro-1,2-benzisoxazol-7-yl)- 5-fluoro-1H-indazole

Synthetic route to an AXL/MERTK inhibitor intermediate.
General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and evaluation of kinase inhibitors.

Experimental_Workflow start Synthesis of Intermediates synthesis Coupling & Derivatization start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Evaluation (Kinase Assays, Cell-based Assays) characterization->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar optimization Lead Optimization sar->optimization

General workflow for kinase inhibitor synthesis and evaluation.
AXL/MERTK Signaling Pathway

The AXL and MERTK receptor tyrosine kinases, upon binding to their ligand Gas6, activate downstream signaling pathways that promote cell survival, proliferation, and migration. Inhibition of AXL and MERTK can block these oncogenic signals.[1][2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) AXL_MERTK AXL/MERTK Receptor Gas6->AXL_MERTK Binds PI3K PI3K AXL_MERTK->PI3K Activates RAS RAS AXL_MERTK->RAS Inhibitor AXL/MERTK Inhibitor Inhibitor->AXL_MERTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Cell Survival, Proliferation, Migration, Invasion Transcription->Outcome

Simplified AXL/MERTK signaling pathway and point of inhibition.

References

Application Notes and Protocols: "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" as a Versatile Intermediate for the Synthesis of Nintedanib Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, a potent triple angiokinase inhibitor, has emerged as a critical therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] The exploration of Nintedanib analogues is a key area of research for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of Methyl 4-(2-methoxy-2-oxoethyl)benzoate as a novel and versatile intermediate in the synthesis of Nintedanib analogues. While not a component of the traditional Nintedanib synthesis, this intermediate offers a strategic approach to constructing the core oxindole scaffold, a critical pharmacophore of Nintedanib.

Introduction

Nintedanib exerts its therapeutic effect by targeting the receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis, namely the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib inhibits their autophosphorylation and downstream signaling cascades, thereby impeding the proliferation and migration of fibroblasts and endothelial cells.[1][2]

The synthesis of Nintedanib and its analogues typically involves the construction of a substituted oxindole core, which is then coupled with an aromatic amine side chain. This document outlines a proposed synthetic route for Nintedanib analogues utilizing "this compound" as a key starting material for the formation of the oxindole ring system.

Chemical Properties of this compound

PropertyValue
CAS Number 67533-63-9
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and other organic solvents

Proposed Synthetic Pathway for Nintedanib Analogues

The following is a proposed synthetic pathway for a Nintedanib analogue starting from "this compound". This pathway is based on established organic chemistry principles and provides a logical route to the target compound.

Synthetic_Pathway A This compound B Methyl 4-(1-cyano-2-methoxy-2-oxoethyl)benzoate A->B  Cyanation C Methyl 4-(1-cyano-2-methoxy-2-oxoethyl)-3-nitrobenzoate B->C  Nitration D Methyl 3-amino-4-(1-cyano-2-methoxy-2-oxoethyl)benzoate C->D  Reduction E Methyl 2-amino-5-(methoxycarbonyl)phenyl(cyano)acetate D->E  Rearrangement F Methyl 2-oxoindoline-6-carboxylate E->F  Cyclization G Nintedanib Analogue F->G  Condensation Signaling_Pathway cluster_receptor Cell Membrane cluster_drug Intracellular cluster_pathways Downstream Signaling cluster_outcomes Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg FGFR FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PDGFR PDGFR PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits PLCg->RAS_RAF_MEK_ERK Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration PI3K_AKT->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Fibrosis Fibrosis Migration->Fibrosis Experimental_Workflow Start Start: this compound Synthesis Multi-step Synthesis of Nintedanib Analogue Start->Synthesis Purification Purification by Column Chromatography/Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Characterization->InVitro InVivo In Vivo Studies (Animal Models of Fibrosis/Cancer) InVitro->InVivo DataAnalysis Data Analysis and Lead Optimization InVivo->DataAnalysis DataAnalysis->Synthesis Iterative Optimization End End: Identification of Lead Candidate DataAnalysis->End

References

Application Notes and Protocols for the Derivatization of Methyl 4-(2-methoxy-2-oxoethyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring two ester functionalities and an aromatic ring, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. Derivatization of this core structure can lead to the discovery of potent and selective modulators of various biological targets, offering potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

These application notes provide a comprehensive overview of key derivatization strategies for this compound, including hydrolysis, amidation, and hydrazide formation. Detailed experimental protocols for these transformations are provided, along with a summary of the biological activities of related compounds to guide lead optimization efforts.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the two methyl ester groups. These can be selectively or fully hydrolyzed to the corresponding carboxylic acids, which can then be coupled with a diverse range of amines or alcohols. Alternatively, the esters can be directly converted to amides or hydrazides. The phenyl ring also presents opportunities for further functionalization, such as nitration followed by reduction to an amine, enabling a second vector for chemical exploration.

A general workflow for the initial derivatization of this compound is outlined below.

G start This compound hydrolysis Hydrolysis start->hydrolysis NaOH or HCl amidation Amidation start->amidation Amine, Catalyst hydrazinolysis Hydrazinolysis start->hydrazinolysis Hydrazine Hydrate diacid 4-(Carboxymethyl)phenylacetic acid hydrolysis->diacid diamide N,N'-disubstituted 2,2'-(1,4-phenylene)diacetamide amidation->diamide dihydrazide 2,2'-(1,4-Phenylene)di(acetohydrazide) hydrazinolysis->dihydrazide further_derivatization Further Derivatization (e.g., amide coupling) diacid->further_derivatization

Caption: General derivatization workflow for this compound.

Potential Therapeutic Applications and Biological Activities

Derivatives of phenylacetic acid and related structures have shown a wide range of biological activities. The following sections highlight potential therapeutic areas for derivatives of this compound, supported by quantitative data from the literature on analogous compounds.

Anti-inflammatory Activity

Phenylacetic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[1] Specifically, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2] The derivatization of the carboxylic acid moieties of the hydrolyzed parent compound can lead to potent and selective COX-2 inhibitors.[1]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenylacetic Acid Amide Derivatives

Compound ID R Group (Amide) COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Indomethacin Amide 1 -NHCH3 >100 0.3 >333
Indomethacin Amide 2 -NH-c-propyl >100 0.05 >2000
Meclofenamic Acid Amide 1 -NHCH3 25 1.5 16.7

| Meclofenamic Acid Amide 2 | -NH-c-propyl | >100 | 0.8 | >125 |

Data is for amide derivatives of indomethacin and meclofenamic acid, which are structurally related phenylacetic acid derivatives.[1] The IC50 values demonstrate that conversion of the carboxylic acid to an amide can significantly increase COX-2 selectivity.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.

G cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase nfkb_ikb NF-κB/IκB Complex ikb_kinase->nfkb_ikb Phosphorylation of IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (COX-2, Cytokines) inhibitor Phenylacetic Acid Derivative inhibitor->ikb_kinase Inhibition nfkb_n->gene_expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by phenylacetic acid derivatives.

Anticancer Activity

Phenylacetamide derivatives have been investigated as potential anticancer agents.[3] Their mechanism of action can involve the induction of apoptosis in cancer cells. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of Phenylacetamide Derivatives Against Cancer Cell Lines

Compound ID R Group PC3 (Prostate) IC50 (µM) MCF-7 (Breast) IC50 (µM)
2a 2-nitrophenyl 90 >100
2b 3-nitrophenyl 52 >100
2c 4-nitrophenyl 80 100

| Imatinib (Control) | - | 40 | 98 |

Data is for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[3] These results suggest that the position of substituents on the N-phenyl ring influences cytotoxic activity.

Hydrazide-hydrazone derivatives have also demonstrated cytotoxic potential.

Table 3: In Vitro Cytotoxic Activity of Hydrazide-Hydrazone Derivatives

Compound ID Cell Line IC50 (µg/mL)
Derivative 1 A549 (Lung) 255
Derivative 2 A549 (Lung) 319

| Cisplatin (Control) | A549 (Lung) | 9.9 |

Data is for 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.[4][5] These compounds show moderate cytotoxicity.

Antimicrobial Activity

The modification of the core structure into hydrazide-hydrazones can also impart antimicrobial properties. These compounds have been tested against various bacterial and fungal strains.

Table 4: In Vitro Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound ID M. tuberculosis MIC (µg/mL) E. coli MIC (µg/mL) S. aureus MIC (µg/mL)
5b 0.8 0.4 1.6

| 6d | 0.8 | 1.6 | 3.12 |

Data is for 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.[4][5] These compounds show potent antitubercular activity.

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Hydrolysis to 4-(Carboxymethyl)phenylacetic acid

This protocol describes the base-catalyzed hydrolysis of the diester to the corresponding dicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(Carboxymethyl)phenylacetic acid.

G start Start: Dissolve Diester in Methanol add_naoh Add Aqueous NaOH start->add_naoh reflux Reflux for 4-6 hours add_naoh->reflux cool_concentrate Cool and Concentrate reflux->cool_concentrate acidify Acidify with HCl to pH 1-2 cool_concentrate->acidify filter_dry Filter, Wash, and Dry acidify->filter_dry product Product: 4-(Carboxymethyl)phenylacetic acid filter_dry->product

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a key intermediate in the manufacturing of various pharmaceutical compounds and fine chemicals. The outlined four-step synthetic route is designed for pilot plant production, emphasizing scalability, safety, and efficiency. The process begins with the radical bromination of methyl 4-methylbenzoate, followed by a malonic ester alkylation, subsequent saponification and decarboxylation, and concluding with a final esterification to yield the target molecule. Detailed experimental protocols, process flow diagrams, and tabulated quantitative data are presented to ensure reproducibility and successful implementation in a pilot plant setting.

Proposed Synthetic Route

The synthesis of this compound (4) is achieved through a robust four-step process commencing with commercially available methyl 4-methylbenzoate (1). The chosen pathway is illustrated below and is designed for scalability and the use of conventional pilot plant equipment.

  • Step 1: Radical Bromination - Synthesis of methyl 4-(bromomethyl)benzoate (2) via free-radical bromination of methyl 4-methylbenzoate (1).

  • Step 2: Malonic Ester Alkylation - Nucleophilic substitution reaction between methyl 4-(bromomethyl)benzoate (2) and the sodium salt of dimethyl malonate to produce dimethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate (3).

  • Step 3: Saponification & Decarboxylation - Hydrolysis of the diester (3) followed by decarboxylation to yield (4-(methoxycarbonyl)phenyl)acetic acid.

  • Step 4: Fischer Esterification - Final esterification of the resulting carboxylic acid to afford the target product, this compound (4).

Process Workflow and Logic

The overall workflow from starting material to the final purified product is depicted below. This diagram outlines the key unit operations involved in the pilot-scale production.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Decarboxylation & Esterification start Methyl 4-methylbenzoate bromination Radical Bromination (NBS, AIBN) start->bromination filtration1 Filtration bromination->filtration1 concentration1 Solvent Concentration filtration1->concentration1 intermediate1 Intermediate 1: Methyl 4-(bromomethyl)benzoate concentration1->intermediate1 alkylation Malonic Ester Alkylation intermediate1->alkylation malonate Dimethyl Malonate + NaOMe malonate->alkylation quench Aqueous Quench alkylation->quench extraction1 Solvent Extraction quench->extraction1 concentration2 Solvent Concentration extraction1->concentration2 intermediate2 Intermediate 2: Dimethyl Ester Product concentration2->intermediate2 saponification Saponification & Decarboxylation (KOH, H3O+) intermediate2->saponification extraction2 Solvent Extraction saponification->extraction2 esterification Fischer Esterification (MeOH, H2SO4) extraction2->esterification workup Neutralization & Work-up esterification->workup purification Final Purification (Distillation/Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Pilot Plant Synthesis Workflow.

The following diagram illustrates the critical relationships between key process parameters (KPPs) and the critical quality attributes (CQAs) of the final product. Monitoring these relationships is essential for process control and ensuring product specifications are met.

G cluster_KPP Key Process Parameters (KPPs) cluster_CQA Critical Quality Attributes (CQAs) T1 Bromination Temp. Impurity1 Dibromo Impurity T1->Impurity1 affects formation of Time1 Bromination Time Yield Overall Yield Time1->Yield Impurity2 Unreacted Starting Material Time1->Impurity2 affects level of BaseEq Base Equivalents (Alkylation) BaseEq->Yield impacts T2 Decarboxylation Temp. T2->Yield critical for CatLoad Acid Catalyst Loading (Esterification) Purity Product Purity CatLoad->Purity Purity->Yield trade-off Impurity1->Purity Impurity2->Purity

Caption: KPPs vs. CQAs Relationship Diagram.

Experimental Protocols & Data

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate (2)

This procedure details the radical bromination of methyl 4-methylbenzoate. The reaction is initiated by AIBN and requires careful temperature control to minimize the formation of dibrominated byproducts.[1][2]

Protocol:

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with methyl 4-methylbenzoate (2.50 kg, 16.65 mol) and carbon tetrachloride (25 L).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (3.25 kg, 18.26 mol, 1.1 eq) to the stirred solution.

  • Initiation: Add azobisisobutyronitrile (AIBN) (82 g, 0.50 mol, 0.03 eq) as the radical initiator.

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress every hour using GC-MS. The reaction is typically complete within 4-6 hours.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to 10-15°C. The succinimide byproduct will precipitate. Filter the solid through a Nutsche filter and wash the cake with cold carbon tetrachloride (2 x 1 L).

  • Work-up: Transfer the filtrate to a separation funnel. Wash with 5% aqueous sodium bicarbonate solution (10 L) followed by deionized water (10 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hexanes to afford methyl 4-(bromomethyl)benzoate as a white crystalline solid.[3]

Quantitative Data Summary (Step 1):

ParameterValueReference
Reagents
Methyl 4-methylbenzoate2.50 kg (16.65 mol)-
N-Bromosuccinimide (NBS)3.25 kg (18.26 mol)[1]
AIBN82 g (0.50 mol)[1]
Carbon Tetrachloride25 L[2]
Process Conditions
Temperature77°C (Reflux)[1]
Reaction Time4-6 hours[1]
Expected Output
Typical Yield3.1 - 3.4 kg (81-89%)[2]
Purity (HPLC)>98%-
Melting Point57-58 °C
Step 2: Synthesis of Dimethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate (3)

This step involves a classic malonic ester synthesis, where the bromide intermediate is alkylated with dimethyl malonate in the presence of a strong base.

Protocol:

  • Base Preparation: In a separate 50 L reactor under nitrogen, prepare a solution of sodium methoxide by carefully adding sodium metal (0.42 kg, 18.26 mol, 1.1 eq) in portions to anhydrous methanol (20 L) at 0-5°C.

  • Malonate Addition: Once all the sodium has reacted, add dimethyl malonate (2.41 kg, 18.26 mol, 1.1 eq) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes.

  • Alkylation: Prepare a solution of methyl 4-(bromomethyl)benzoate (2) (3.81 kg, 16.65 mol) in anhydrous THF (10 L). Add this solution dropwise to the sodium dimethyl malonate solution over 2 hours, maintaining the reaction temperature at 25-30°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) for 3-4 hours. Monitor the reaction by TLC or HPLC until the starting bromide is consumed.

  • Quench: Cool the reaction mixture to 10°C and slowly quench by adding 20 L of deionized water.

  • Isolation: Reduce the volume of the solvent by ~50% via vacuum distillation. Extract the aqueous residue with ethyl acetate (3 x 10 L).

  • Work-up: Combine the organic extracts, wash with brine (10 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester product as a viscous oil. This crude product is typically of sufficient purity for the next step.

Quantitative Data Summary (Step 2):

ParameterValue
Reagents
Methyl 4-(bromomethyl)benzoate3.81 kg (16.65 mol)
Dimethyl Malonate2.41 kg (18.26 mol)
Sodium Metal0.42 kg (18.26 mol)
Anhydrous Methanol20 L
Process Conditions
Temperature65°C (Reflux)
Reaction Time3-4 hours
Expected Output
Typical Yield4.5 - 4.7 kg (92-96%)
Purity (HPLC)>95% (Crude)
Step 3 & 4: Saponification, Decarboxylation, and Final Esterification

This two-part protocol first hydrolyzes the malonic ester derivative and induces decarboxylation to form a mono-acid, which is then esterified to yield the final product.

Protocol:

  • Saponification: Charge the crude diester (3) (approx. 4.65 kg, 15.8 mol) into the 50 L reactor. Add a solution of potassium hydroxide (3.54 kg, 63.2 mol, 4.0 eq) in a mixture of ethanol (15 L) and water (8 L).

  • Decarboxylation: Heat the mixture to reflux (approx. 85°C) for 12 hours to ensure complete saponification and decarboxylation. Cool the reaction to room temperature.

  • Acidification: Place the reactor in an ice bath and slowly acidify the mixture to pH 1-2 by adding concentrated hydrochloric acid (~6 L). The product, (4-(methoxycarbonyl)phenyl)acetic acid, will precipitate.

  • Isolation: Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum at 50°C.

  • Esterification: Charge the dried (4-(methoxycarbonyl)phenyl)acetic acid into a clean 50 L reactor. Add methanol (25 L) and concentrated sulfuric acid (0.5 L) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 8-10 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the mixture and neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until pH is ~7.

  • Isolation & Purification: Reduce the volume of methanol by 70% under vacuum. Extract the residue with ethyl acetate (3 x 10 L). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude final product. Purify by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound (4) as a clear oil or low-melting solid.[4]

Quantitative Data Summary (Step 3 & 4):

ParameterValue
Reagents
Diester Intermediate (3)~4.65 kg (15.8 mol)
Potassium Hydroxide3.54 kg (63.2 mol)
Methanol (Esterification)25 L
Conc. Sulfuric Acid0.5 L
Process Conditions
Saponification/Decarboxylation85°C, 12 hours
Esterification65°C, 8-10 hours
Expected Output
Overall Yield (from Int. 2)2.6 - 2.9 kg (80-88%)
Final Purity (HPLC)>99%
Molecular Weight208.21 g/mol

References

Application Notes and Protocols for the Characterization of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical characterization of Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1). This compound, also known as 4-Methoxycarbonylmethyl-benzoic acid methyl ester, is a diester that may serve as a valuable intermediate in organic synthesis and drug development.[1][2] The following sections outline the methodologies for confirming the identity and purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide includes predicted data based on its chemical structure and analysis of its isomers and related compounds.

Chemical Information

PropertyValueReference
Compound Name This compound[1]
Synonym 4-Methoxycarbonylmethyl-benzoic acid methyl ester[1][2]
CAS Number 52787-14-1[1]
Molecular Formula C₁₁H₁₂O₄[1][3]
Molecular Weight 208.21 g/mol [1][3]
Boiling Point 122°C at 0.6 mmHg[2][4]

Predicted Analytical Data

The following tables summarize the predicted analytical data for this compound. These predictions are derived from its chemical structure and comparison with spectral data of its isomers and analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the ester group
~7.35Doublet2HAromatic protons ortho to the methylene group
~3.90Singlet3HMethyl ester protons on the aromatic ring
~3.70Singlet2HMethylene protons
~3.65Singlet3HMethyl ester protons of the acetate group
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~171Carbonyl carbon of the acetate group
~166Carbonyl carbon of the benzoate group
~140Aromatic carbon attached to the methylene group
~130Aromatic CH carbons ortho to the ester group
~129Aromatic CH carbons ortho to the methylene group
~128Aromatic carbon attached to the ester group
~52Methyl carbon of the benzoate group
~51Methyl carbon of the acetate group
~40Methylene carbon
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1735StrongC=O stretching (ester carbonyls)
~1610, 1580, 1500Medium-WeakC=C stretching (aromatic ring)
~1280, 1110StrongC-O stretching (esters)
Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
208High[M]⁺ (Molecular ion)
177Medium[M - OCH₃]⁺
149High[M - COOCH₃]⁺
133Medium[M - CH₂COOCH₃]⁺
105Medium[C₆H₄CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Vortex Vortex to ensure homogeneity Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Place Place NMR tube in spinner turbine Transfer->Place Insert Insert into NMR spectrometer Place->Insert Lock Lock on solvent deuterium signal Insert->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

    • Perform peak picking for both ¹H and ¹³C spectra to determine the precise chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum to identify functional groups.

FTIR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Place a small amount of liquid sample on the ATR crystal Background Collect a background spectrum Sample->Background Acquire_Spectrum Collect the sample spectrum Background->Acquire_Spectrum Baseline Baseline Correction Acquire_Spectrum->Baseline Peak_Pick Peak Picking and Annotation Baseline->Peak_Pick

Caption: Workflow for FT-IR analysis using an ATR accessory.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with the predicted data and standard IR correlation tables to confirm the presence of key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the separation and mass analysis of the compound, which is useful for assessing purity and confirming molecular weight.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Analysis Sample Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., ethyl acetate) Transfer Transfer to a GC vial Sample->Transfer Method Set up GC method (injection volume, temperature program, column flow) Transfer->Method MS_Setup Set up MS method (ionization mode, mass range) Method->MS_Setup Inject Inject sample into GC-MS MS_Setup->Inject Run Run the GC-MS analysis Inject->Run TIC Analyze Total Ion Chromatogram (TIC) for purity Run->TIC Mass_Spectrum Extract and analyze the mass spectrum of the peak of interest TIC->Mass_Spectrum Compare Compare with predicted fragmentation pattern Mass_Spectrum->Compare

References

Application Note: Purity Analysis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of such compounds. HPLC is well-suited for the analysis of non-volatile and thermally sensitive substances, while GC-MS provides high-resolution separation and identification of volatile and semi-volatile impurities.[1] This application note provides detailed protocols for the purity determination of this compound using both HPLC and GC-MS.

Analytical Strategy

The purity analysis of this compound is approached through two complementary chromatographic techniques. A primary Reversed-Phase HPLC (RP-HPLC) method with UV detection is employed for the accurate quantification of the main component and non-volatile impurities. Concurrently, a GC-MS method is utilized to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC. This dual approach ensures a comprehensive purity profile of the compound.

Experimental Workflow

The overall process for determining the purity of a sample of this compound is outlined in the following workflow diagram.

Purity Analysis Workflow Purity Analysis Workflow for this compound Sample Sample Reception (this compound) SamplePrep Sample Preparation (Dissolution in appropriate solvent) Sample->SamplePrep HPLC_Analysis RP-HPLC-UV Analysis SamplePrep->HPLC_Analysis GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis HPLC_Data HPLC Data Acquisition (Chromatogram, Peak Area) HPLC_Analysis->HPLC_Data GCMS_Data GC-MS Data Acquisition (Total Ion Chromatogram, Mass Spectra) GCMS_Analysis->GCMS_Data HPLC_Quant Purity Calculation (% Area Normalization) HPLC_Data->HPLC_Quant GCMS_Ident Impurity Identification (Mass Spectral Library Search) GCMS_Data->GCMS_Ident Report Final Purity Report HPLC_Quant->Report GCMS_Ident->Report

Caption: Experimental workflow for the purity analysis of this compound.

Quantitative Data Summary

The following table summarizes hypothetical data from the HPLC and GC-MS analyses for a batch of this compound.

Analysis Analyte Retention Time (min) Peak Area (%) Identity Confirmation
HPLC This compound8.5299.85Matches Retention Time of Standard
Impurity A6.210.08-
Impurity B9.740.07-
GC-MS This compound12.3499.91Mass Spectrum Confirmed
Volatile Impurity C7.890.09Toluene (Library Match)

Experimental Protocols

RP-HPLC-UV Method

This method is designed for the quantification of this compound and any non-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a stock solution of 1 mg/mL.[1]

  • Further dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30-31 min: 95% to 50% B31-35 min: 50% B[1]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm[1][2][3]

c. Data Analysis:

The purity is calculated based on the area normalization method. The peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

GC-MS Method

This method is designed for the identification and quantification of volatile and semi-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of Dichloromethane to obtain a solution of 1 mg/mL.[1]

  • If necessary, filter the solution through a 0.45 µm syringe filter.

b. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium, constant flow at 1.2 mL/min[1]
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Oven Temperature Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

c. Data Analysis:

Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each impurity is calculated by area normalization of the total ion chromatogram (TIC).

Conclusion

The combination of RP-HPLC-UV and GC-MS provides a robust and comprehensive approach for the purity analysis of this compound. RP-HPLC is the preferred method for routine quality control due to its precision in quantifying the main component and non-volatile impurities.[1] GC-MS is invaluable for identifying and quantifying trace volatile and semi-volatile impurities that might otherwise be missed.[1] The detailed protocols herein can be adapted and validated to meet specific regulatory and quality requirements in research and drug development.

References

Application of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Aromatic Diesters in Polymer Chemistry

Aryl Diester Monomer: Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Introduction

Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for a structurally analogous and industrially significant aromatic diester: Dimethyl Terephthalate (DMT) . The synthesis of Polyethylene Terephthalate (PET) from DMT and ethylene glycol serves as a well-established and illustrative example of how aromatic diesters are utilized in polymer chemistry. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols relevant to the study of similar aromatic diester monomers.

Illustrative Application: Synthesis of Polyethylene Terephthalate (PET) from Dimethyl Terephthalate (DMT)

1. Overview of the Polymerization Process

The synthesis of PET from DMT and ethylene glycol is a two-stage process involving transesterification followed by polycondensation.[1]

  • Stage 1: Transesterification: DMT is reacted with an excess of ethylene glycol in the presence of a catalyst at elevated temperatures. This reaction forms bis(2-hydroxyethyl) terephthalate (BHET) and methanol as a byproduct. The continuous removal of methanol drives the reaction to completion.[1][2]

  • Stage 2: Polycondensation: The resulting BHET monomer and oligomers are heated to a higher temperature under a high vacuum. A second catalyst is often introduced to facilitate the polycondensation reaction, where molecules of ethylene glycol are eliminated, and the molecular weight of the polymer increases to form PET.[1][2]

2. Chemical Reaction Pathway

The overall chemical transformation from DMT and ethylene glycol to PET is depicted below.

G cluster_transesterification Stage 1: Transesterification cluster_polycondensation Stage 2: Polycondensation DMT Dimethyl Terephthalate (DMT) BHET Bis(2-hydroxyethyl) terephthalate (BHET) + Oligomers DMT->BHET EG1 Ethylene Glycol (EG) EG1->BHET Methanol Methanol (byproduct) BHET->Methanol  eliminated BHET_in BHET + Oligomers BHET->BHET_in PET Polyethylene Terephthalate (PET) EG2 Ethylene Glycol (byproduct) PET->EG2  eliminated BHET_in->PET

Figure 1: Reaction pathway for the two-stage synthesis of PET from DMT.

3. Quantitative Data: Properties of Polyethylene Terephthalate (PET)

The properties of PET can vary depending on its degree of crystallinity and whether it is reinforced. The following table summarizes typical properties of semi-crystalline PET.

PropertyValueReference(s)
Physical Properties
Density1.33 - 1.40 g/cm³[3]
Water Absorption (24h)< 0.1%[4]
Mechanical Properties
Tensile Strength55 - 75 MPa[3]
Elongation at Break50 - 150%[5]
Flexural Modulus2.8 - 3.1 GPa[4]
Thermal Properties
Melting Point255 - 265 °C[3][6]
Glass Transition Temp. (Tg)65 - 80 °C[5]
Heat Deflection Temp. (HDT)70 - 116 °C[5]
Electrical Properties
Dielectric Strength15 - 20 kV/mm[5]

4. Experimental Protocols

4.1. Laboratory-Scale Synthesis of Polyethylene Terephthalate (PET)

This protocol describes a typical batch process for synthesizing PET in a laboratory setting.

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Manganese(II) Acetate (Transesterification Catalyst)

  • Antimony(III) Oxide (Polycondensation Catalyst)

  • Triphenyl Phosphate (Stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Glass batch reactor (e.g., 500 mL) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation column connected to a condenser and collection flask.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Experimental Workflow Diagram:

G cluster_setup Reactor Setup cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_recovery Product Recovery start Start charge_reactants Charge DMT, EG, and Manganese Acetate into the reactor start->charge_reactants end End purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_1 Heat to 150-210°C with stirring purge_n2->heat_1 collect_methanol Distill and collect Methanol byproduct heat_1->collect_methanol monitor_1 Monitor reaction until Methanol evolution ceases collect_methanol->monitor_1 add_catalyst Add Antimony(III) Oxide and Triphenyl Phosphate monitor_1->add_catalyst heat_2 Increase temperature to 270-280°C add_catalyst->heat_2 apply_vacuum Gradually apply vacuum (<1 Torr) heat_2->apply_vacuum collect_eg Distill and collect excess Ethylene Glycol apply_vacuum->collect_eg monitor_2 Monitor viscosity increase collect_eg->monitor_2 cool_down Cool reactor under Nitrogen atmosphere monitor_2->cool_down extrude Extrude and pelletize the PET polymer cool_down->extrude extrude->end

Figure 2: Experimental workflow for the laboratory synthesis of PET.

Procedure:

Stage 1: Transesterification

  • Charge the reactor with Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG) in a molar ratio of approximately 1:2.2.[1]

  • Add the transesterification catalyst, manganese(II) acetate, at a concentration of 0.05-0.1% by weight of DMT.

  • Purge the system thoroughly with nitrogen gas to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture. As the temperature rises from 150°C to 210°C, the transesterification reaction will commence, and methanol will be produced.[2]

  • Allow the methanol to distill off through the column and be collected in the receiving flask. The reaction is typically complete when about 95% of the theoretical amount of methanol has been collected.[1]

Stage 2: Polycondensation

  • Once the evolution of methanol has ceased, add the polycondensation catalyst, antimony(III) oxide (approx. 0.03-0.05% by weight of DMT), and the stabilizer, triphenyl phosphate.

  • Increase the temperature of the reaction mixture to 270-280°C.[1]

  • Gradually apply a vacuum to the system, reducing the pressure to below 1 Torr (133 Pa).[1]

  • Under these conditions, the polycondensation reaction proceeds, and excess ethylene glycol is distilled from the highly viscous polymer melt.

  • Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight. This can be monitored by measuring the torque on the mechanical stirrer.

  • Once the reaction is complete, break the vacuum by introducing nitrogen gas.

Product Recovery:

  • Cool the reactor while maintaining a positive pressure of nitrogen.

  • The resulting molten PET polymer can be extruded as a strand, cooled in a water bath, and cut into pellets for subsequent analysis and processing.

5. Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The reaction is conducted at high temperatures; appropriate care must be taken to avoid thermal burns.

  • Working under vacuum requires appropriate glassware and shielding to protect against implosion hazards.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

While "this compound" is not a commonly documented monomer, its structure is analogous to key industrial monomers like Dimethyl Terephthalate. The provided protocols for the synthesis of PET from DMT offer a detailed and robust framework for researchers interested in exploring the polymerization of similar aromatic diesters. The principles of transesterification and polycondensation are fundamental to polyester chemistry and can be adapted for the investigation of novel monomers to create polymers with tailored properties for various applications, including advanced materials and drug delivery systems.

References

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical starting materials?

The most direct and common synthetic route to this compound is the diesterification of 4-(carboxymethyl)benzoic acid with methanol. This reaction is typically acid-catalyzed, often using a strong acid like sulfuric acid or a solid acid catalyst. The key challenge is to ensure the complete esterification of both carboxylic acid groups to maximize the yield of the desired diester.

Q2: My reaction is showing a low yield of the desired diester product. What are the common causes?

Low yields in the synthesis of this compound are often due to incomplete reaction or the presence of impurities. Key factors include:

  • Incomplete Reaction: The esterification of both carboxylic acid groups may not go to completion, resulting in the presence of the monoester intermediate, Methyl 4-(carboxymethyl)benzoate, or unreacted starting material.

  • Presence of Water: Water, either from reagents or formed during the reaction, can shift the equilibrium back towards the reactants, thus reducing the yield.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to an incomplete reaction.[1]

  • Impure Starting Materials: The purity of 4-(carboxymethyl)benzoic acid and methanol is crucial for a high-yield synthesis.

Q3: I am observing a significant amount of a monoester byproduct. How can I drive the reaction to completion to form the diester?

Formation of the monoester, Methyl 4-(carboxymethyl)benzoate, is a common issue. To favor the formation of the desired diester, consider the following strategies:

  • Use of Excess Methanol: Employing a large excess of methanol can shift the reaction equilibrium towards the formation of the diester product.

  • Effective Water Removal: The removal of water as it is formed is critical. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

  • Appropriate Catalyst Loading: Ensure that the acid catalyst is used in a sufficient amount to effectively catalyze the esterification of both carboxylic acid groups.

  • Increased Reaction Time or Temperature: Prolonging the reaction time or increasing the temperature (within the limits of reagent and product stability) can help drive the reaction to completion.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

Q4: What are the potential side reactions during the synthesis?

Besides incomplete esterification, other side reactions are generally minimal under standard esterification conditions. However, at excessively high temperatures or with very strong acids, potential side reactions could include:

  • Decarboxylation: Although unlikely under typical esterification conditions, elevated temperatures could potentially lead to the loss of a carboxyl group.

  • Ether Formation: In the presence of a strong acid and excess alcohol, there is a small possibility of ether formation, though this is more common at higher temperatures.

Q5: What is the recommended work-up and purification procedure for this compound?

A standard work-up and purification protocol involves:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining impurities and water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure diester.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Diester Incomplete reaction; presence of monoester.Increase reaction time, use excess methanol, ensure efficient water removal.
Presence of water in reagents or formed during reaction.Use anhydrous methanol and a drying agent, or a Dean-Stark apparatus.[1]
Insufficient catalyst.Increase the concentration of the acid catalyst.
Presence of Unreacted Starting Material Low reaction temperature or short reaction time.Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC.
Inactive catalyst.Use fresh, high-quality acid catalyst.
Formation of Emulsion during Work-up Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an Oil Instead of a Solid Presence of impurities (e.g., residual solvent, monoester).Purify the product using column chromatography or attempt recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Acid-Catalyzed Diesterification of 4-(carboxymethyl)benzoic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(carboxymethyl)benzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(carboxymethyl)benzoic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-30 equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the monoester intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield of Diester check_reaction Check for Incomplete Reaction (TLC Analysis) start->check_reaction incomplete Incomplete Reaction Detected check_reaction->incomplete Monoester or Starting Material Present complete Reaction Complete check_reaction->complete Only Product Spot troubleshoot_reaction Optimize Reaction Conditions: - Increase Reaction Time - Use Excess Methanol - Ensure Water Removal - Increase Catalyst Load incomplete->troubleshoot_reaction check_workup Review Work-up Procedure complete->check_workup troubleshoot_reaction->check_reaction Re-run Reaction workup_issue Identify Issue in Work-up (e.g., Emulsion, Inefficient Extraction) check_workup->workup_issue check_purity Analyze Product Purity (NMR, GC-MS) check_workup->check_purity No Obvious Issue optimize_workup Optimize Work-up: - Use Brine for Emulsions - Adjust pH for Extraction workup_issue->optimize_workup optimize_workup->check_purity impure_product Product is Impure check_purity->impure_product purify Purify Product: - Column Chromatography - Recrystallization impure_product->purify pure_product Pure Product, Low Yield purify->pure_product re_evaluate Re-evaluate Starting Material Purity and Stoichiometry pure_product->re_evaluate

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway start 4-(carboxymethyl)benzoic acid intermediate Methyl 4-(carboxymethyl)benzoate (Monoester Intermediate) start->intermediate + CH3OH, H+ side_product Unreacted Starting Material and Water start->side_product intermediate->start - CH3OH + H2O (Hydrolysis) product This compound (Diester Product) intermediate->product + CH3OH, H+ product->intermediate - CH3OH + H2O (Hydrolysis)

Caption: Reaction pathway showing the formation of the diester via a monoester intermediate.

References

Technical Support Center: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. A common approach involves the reaction of a methyl 4-(halomethyl)benzoate (e.g., methyl 4-(bromomethyl)benzoate) with the enolate of methyl acetate or a related organometallic reagent. Another potential route is the Suzuki-Miyaura coupling of methyl 4-(halomethyl)benzoate with an appropriate boronic ester derivative.[1][2][3]

Q2: What are the critical parameters to control during a palladium-catalyzed cross-coupling reaction for this synthesis?

A2: Key parameters to control include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The catalyst system, often a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand, is crucial for reaction efficiency.[4][5] The base plays a role in both the formation of the active catalyst and in the transmetalation step.[6] Temperature control is vital to prevent catalyst decomposition and minimize side reactions.

Q3: How can I purify the final product, this compound?

A3: Purification of the crude product typically involves several steps. After the reaction, a common work-up includes washing with water and a basic solution (like sodium bicarbonate) to remove unreacted acids and other water-soluble impurities.[7][8] Further purification can be achieved through techniques such as column chromatography on silica gel or distillation under reduced pressure to separate the desired product from byproducts and starting materials.[9]

Q4: What safety precautions should be taken during the synthesis?

A4: The synthesis involves hazardous materials. Palladium catalysts can be pyrophoric. Solvents like THF and toluene are flammable. Organohalides such as methyl 4-(bromomethyl)benzoate are lachrymatory and should be handled in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[11]
Poor Quality Reagents: Starting materials may be impure or degraded.Verify the purity of starting materials (e.g., methyl 4-(halomethyl)benzoate, base, and coupling partner) by NMR or other analytical techniques.
Presence of Significant Byproducts Homo-coupling: The organoboron compound (in Suzuki coupling) or the organohalide can couple with themselves.[12][13]Optimize the reaction conditions, such as the choice of ligand and base, to favor the cross-coupling reaction. Slower addition of one of the coupling partners can sometimes minimize homo-coupling.
Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[14]This can be caused by certain bases or impurities. Ensure the use of a high-purity base and consider a different solvent or base combination.
Hydrolysis of Ester Groups: Presence of water in the reaction mixture, especially with a strong base, can lead to the hydrolysis of one or both methyl ester groups to carboxylic acids.[15][16][17]Use anhydrous solvents and reagents. If hydrolysis is unavoidable, the resulting acid can sometimes be re-esterified in a subsequent step.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Byproducts like homo-coupled species may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the chromatographic conditions (e.g., solvent system) for better separation. Alternatively, consider recrystallization or distillation if the physical properties of the compounds are sufficiently different.[7]
Product is an Oil (Oiling Out): During crystallization, the product separates as an oil instead of crystals.This may be due to impurities or too rapid cooling. Try redissolving the oil in a minimal amount of hot solvent and cooling slowly. Adding a seed crystal can also help induce crystallization.[18]

Experimental Protocols

Representative Protocol: Palladium-Catalyzed Coupling of Methyl 4-(chloromethyl)benzoate with a Methyl Acetate Enolate Equivalent

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add methyl 4-(chloromethyl)benzoate (1.0 eq).[19] and a suitable solvent (e.g., anhydrous THF).

  • Enolate Formation: In a separate flask, prepare the enolate of methyl acetate by reacting it with a strong base (e.g., lithium diisopropylamide, LDA) in anhydrous THF at low temperature (e.g., -78 °C).

  • Coupling Reaction: Slowly add the prepared enolate solution to the flask containing the palladium catalyst and methyl 4-(chloromethyl)benzoate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Representative Yields and Byproduct Profile
Product / Byproduct Typical Yield Range (%) Analytical Method for Detection
This compound (Desired Product) 60 - 85%GC-MS, ¹H NMR, ¹³C NMR
Methyl 4-methylbenzoate (Dehalogenation Product) 5 - 15%GC-MS, ¹H NMR
1,2-bis(4-(methoxycarbonyl)phenyl)ethane (Homo-coupling Product) < 5%GC-MS, ¹H NMR
4-(Methoxycarbonyl)benzoic acid (Hydrolysis Product) < 5% (with anhydrous conditions)HPLC, ¹H NMR (in D₂O with base)

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Methyl 4-(halomethyl)benzoate C This compound A->C Pd Catalyst, Base D Homo-coupling Product A->D Side Reaction E Dehalogenation Product (Methyl 4-methylbenzoate) A->E Side Reaction B Methyl Acetate Enolate B->C F Hydrolysis Product (Carboxylic Acid) C->F Hydrolysis

Caption: Main reaction and potential side reactions.

Experimental Workflow

G start Start reagents Combine Reactants (Aryl Halide, Catalyst, Solvent) start->reagents enolate Prepare & Add Enolate reagents->enolate reaction Stir & Heat (Monitor by TLC/GC) enolate->reaction workup Quench & Extract reaction->workup purify Column Chromatography or Distillation workup->purify product Pure Product purify->product

Caption: A typical experimental workflow.

Troubleshooting Logic

Caption: A troubleshooting decision tree.

References

Identification and removal of impurities in "Methyl 4-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-(2-methoxy-2-oxoethyl)benzoate". The information is designed to assist in the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude "this compound"?

A1: The impurities largely depend on the synthetic route employed. Based on common synthetic pathways, potential impurities may include:

  • Starting Materials: Unreacted starting materials such as homophthalic acid, its anhydride, or p-xylene derivatives.

  • Intermediates: Incomplete reaction can lead to the presence of intermediates like 4-carboxyphenylacetic acid or its monomethyl ester.

  • Byproducts of Side Reactions: Depending on the specific reagents and conditions used, byproducts from reactions such as incomplete oxidation or esterification might be present.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and work-up procedures.

Q2: What analytical techniques are recommended for identifying impurities in "this compound"?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of non-volatile impurities and for quantitative purity determination.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities present.

  • Infrared (IR) Spectroscopy: Can help identify the presence of functional group impurities, such as carboxylic acids (broad O-H stretch) or residual starting materials.

Q3: What are the primary methods for purifying crude "this compound"?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common techniques include:

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.[3]

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent or solvent system is found.[4][5][6]

  • Fractional Distillation (under vacuum): Suitable for purifying liquid esters or low-melting solids by separating components based on their boiling points.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Recommended Solution
Product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The compound may be significantly impure.- Try using a lower-boiling point solvent. - Attempt to purify further by column chromatography before recrystallization. - Redissolve the oil in a minimum amount of hot solvent and try to induce crystallization by scratching the flask or adding a seed crystal.[7][8][9]
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but requires a nucleation site.- Reduce the solvent volume by evaporation and allow the solution to cool again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
Low recovery of the purified product. - The compound is significantly soluble in the cold solvent. - Premature crystallization occurred during hot filtration.- Cool the crystallization mixture in an ice bath to maximize crystal formation. - Minimize the amount of solvent used for washing the crystals. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out.
Crystals are colored or discolored. Co-precipitation of colored impurities.- Perform a second recrystallization. - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[5]
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of the product from an impurity. The polarity of the eluent is not optimal.- Adjust the solvent system polarity. Run TLC with various solvent ratios to find the optimal separation. A gradual increase in polarity (gradient elution) can be effective.[3]
The compound does not move from the baseline. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3]
The compound runs with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.
Streaking or tailing of spots on TLC. - The sample is overloaded on the TLC plate. - The compound is acidic or basic.- Apply a smaller spot of the sample to the TLC plate. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data

Solvent System (v/v) Rf of "this compound" Rf of Impurity 1 Rf of Impurity 2
Hexane:Ethyl Acetate (4:1)User-definedUser-definedUser-defined
Hexane:Ethyl Acetate (2:1)User-definedUser-definedUser-defined
Dichloromethane:Methanol (98:2)User-definedUser-definedUser-defined

Table 2: Purification Efficiency Summary

Purification Method Initial Purity (%) Final Purity (%) Yield (%)
Column ChromatographyUser-definedUser-definedUser-defined
RecrystallizationUser-definedUser-definedUser-defined
Fractional DistillationUser-definedUser-definedUser-defined

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system for separation using TLC. A good starting point for aromatic esters is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for aromatic esters include methanol, ethanol, toluene, or mixtures such as hexane/ethyl acetate.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Impurity_Identification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Purity Assessment Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Screen GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Guide Separation Purity Check Purity Check Column Chromatography->Purity Check Recrystallization Recrystallization Recrystallization->Purity Check Fractional Distillation Fractional Distillation Fractional Distillation->Purity Check Pure Product Pure Product Purity Check->Column Chromatography Impure Purity Check->Recrystallization Impure Purity Check->Pure Product Purity > 99%

Caption: Workflow for Impurity Identification and Purification.

Recrystallization_Troubleshooting Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Troubleshoot Oiling Troubleshoot Oiling Oiling Out?->Troubleshoot Oiling Yes Troubleshoot No Crystals Troubleshoot No Crystals Oiling Out?->Troubleshoot No Crystals No Troubleshoot Oiling->Dissolve in Hot Solvent Troubleshoot No Crystals->Cool Solution

Caption: Troubleshooting Logic for Recrystallization.

References

Optimizing reaction conditions for "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

Synthesis Pathway Overview

The recommended synthetic route for this compound is a three-step process commencing with methyl 4-(bromomethyl)benzoate. This pathway involves a malonic ester synthesis to introduce the acetic acid moiety, followed by hydrolysis and decarboxylation, and culminating in a final esterification to yield the target compound.

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Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Malonic Ester Synthesis cluster_2 Step 2: Hydrolysis & Decarboxylation cluster_3 Step 3: Esterification A Methyl 4-(bromomethyl)benzoate reagents1 + Dimethyl malonate + Sodium Methoxide A->reagents1 B Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate reagents2 + H₂O, H⁺ + Heat B->reagents2 reagents1->B C 4-(Methoxycarbonyl)phenylacetic acid reagents3 + Methanol + Acid Catalyst (e.g., H₂SO₄) C->reagents3 reagents2->C D This compound reagents3->D

Caption: Overall synthetic pathway for this compound.

Step 1: Malonic Ester Synthesis

This step involves the alkylation of dimethyl malonate with methyl 4-(bromomethyl)benzoate to form the key intermediate, dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate.

Experimental Protocol

Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium methoxide (1.1 equivalents) is dissolved in anhydrous methanol. To this solution, dimethyl malonate (1.2 equivalents) is added dropwise at room temperature. The mixture is stirred for 30 minutes, after which methyl 4-(bromomethyl)benzoate (1.0 equivalent) dissolved in anhydrous methanol is added. The reaction mixture is then heated to reflux for 4-6 hours.

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
ParameterCondition 1Condition 2
Base Sodium MethoxideSodium Ethoxide
Solvent MethanolEthanol
Temperature Reflux (65 °C)Reflux (78 °C)
Reaction Time 4 hours6 hours
Yield ~85%~80%
Troubleshooting and FAQs

Q1: My yield is low. What are the common causes?

A1: Low yields in malonic ester synthesis can stem from several factors:

  • Incomplete deprotonation: Ensure your base is fresh and the reaction is conducted under anhydrous conditions. Any moisture will consume the base.

  • Side reactions: The primary side reaction is dialkylation. To minimize this, you can use a slight excess of dimethyl malonate.[1]

  • Impure starting materials: Ensure both methyl 4-(bromomethyl)benzoate and dimethyl malonate are pure.

Q2: I am observing multiple products in my TLC analysis. What could they be?

A2: Besides the desired mono-alkylated product, you might be seeing:

  • Dialkylated product: This arises from the deprotonation of the mono-alkylated product followed by reaction with another molecule of methyl 4-(bromomethyl)benzoate. Using an excess of the malonic ester can suppress this.[1]

  • Unreacted starting materials: If the reaction has not gone to completion, you will see spots corresponding to methyl 4-(bromomethyl)benzoate and dimethyl malonate.

  • Transesterification products: If you use a base with an alkoxide that does not match the ester (e.g., sodium ethoxide with dimethyl malonate), you can get a mixture of methyl and ethyl esters.[1]

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Troubleshooting_Malonic_Ester start Low Yield in Malonic Ester Synthesis q1 Incomplete Deprotonation? start->q1 s1 Use fresh, anhydrous base and solvent. q1->s1 Yes q2 Significant Dialkylation? q1->q2 No s2 Use excess dimethyl malonate. q2->s2 Yes q3 Impure Reagents? q2->q3 No s3 Purify starting materials. q3->s3 Yes

Caption: Troubleshooting workflow for low yield in malonic ester synthesis.

Step 2: Hydrolysis and Decarboxylation

The intermediate, dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate, is converted to 4-(methoxycarbonyl)phenylacetic acid through saponification of the ester groups followed by decarboxylation.

Experimental Protocol

Reaction: The crude dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate is heated at reflux in an aqueous solution of a strong acid, such as 6M hydrochloric acid, for 4-8 hours.[2] The progress of the reaction can be monitored by TLC until the starting material is consumed.

Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 4-(methoxycarbonyl)phenylacetic acid can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system.

Quantitative Data
ParameterCondition 1 (Acidic)Condition 2 (Basic/Acidic)
Hydrolysis Reagent 6M HCl1. NaOH (aq), Reflux2. HCl (aq)
Decarboxylation In-situ with heatingAfter acidification and heating
Reaction Time 6 hours8 hours (total)
Yield ~90%~85%
Troubleshooting and FAQs

Q1: The decarboxylation seems to be incomplete. How can I drive it to completion?

A1: Incomplete decarboxylation is often due to insufficient heating or incomplete hydrolysis.

  • Ensure complete hydrolysis: The malonic ester must be fully hydrolyzed to the dicarboxylic acid for efficient decarboxylation. Prolong the reflux time if necessary.[1]

  • Adequate heating: Decarboxylation is a thermally driven process. Ensure the reaction mixture is heated to a sufficient temperature (typically reflux) for an adequate amount of time.[1]

Q2: I am getting a complex mixture of products. What are the possible side reactions?

A2: Under harsh acidic or basic conditions, other reactions can occur:

  • Hydrolysis of the benzoate ester: The methyl ester on the benzene ring can also be hydrolyzed to a carboxylic acid, leading to the formation of a tricarboxylic acid before decarboxylation.

  • Decomposition: In some cases, particularly with highly substituted malonic acids, decomposition can occur at high temperatures.[3]

Q3: Can I perform the hydrolysis and decarboxylation in one step?

A3: Yes, heating the malonic ester derivative in a strong aqueous acid like hydrochloric or sulfuric acid typically results in both hydrolysis of the esters and decarboxylation of the resulting malonic acid in a single pot.[2]

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid group of 4-(methoxycarbonyl)phenylacetic acid with methanol to yield the target product, this compound.

Experimental Protocol

Reaction: 4-(Methoxycarbonyl)phenylacetic acid is dissolved in a large excess of methanol, which acts as both the solvent and a reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%), is carefully added. The mixture is then heated to reflux for 3-5 hours.

Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification can be achieved by column chromatography or recrystallization.[4]

Quantitative Data
ParameterCondition 1Condition 2
Catalyst H₂SO₄p-TsOH
Methanol 10 equivalents20 equivalents
Temperature Reflux (65 °C)Reflux (65 °C)
Reaction Time 4 hours3 hours
Yield ~90%~92%
Troubleshooting and FAQs

Q1: The esterification is not going to completion. How can I improve the yield?

A1: Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, you can:

  • Use a large excess of methanol: This shifts the equilibrium to favor the formation of the ester.[5]

  • Remove water: Water is a byproduct of the reaction. While difficult to remove directly in this setup, ensuring anhydrous starting materials and solvent can help. For larger scale reactions, a Dean-Stark apparatus could be employed with a suitable solvent that forms an azeotrope with water.[5]

Q2: I am concerned about side reactions during esterification. What should I look out for?

A2: At elevated temperatures and with strong acid catalysts, potential side reactions include:

  • Ether formation: Dehydration of methanol to form dimethyl ether can occur, although this is usually minimal under typical reflux conditions.

  • Transesterification: If there were any residual ethyl esters from a previous step and methanol is used, you might see some transesterification, but this is unlikely in this specific sequence.

Q3: How do I effectively remove the acid catalyst during work-up?

A3: The acid catalyst can be neutralized by washing the organic layer with a mild base. A saturated solution of sodium bicarbonate is commonly used. Be cautious as this will produce carbon dioxide gas, so frequent venting of the separatory funnel is necessary. Wash until the aqueous layer is no longer acidic.

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Workflow_Esterification A Dissolve Acid in Excess Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux for 3-5 hours B->C D Cool and Remove Excess Methanol C->D E Dissolve in Organic Solvent D->E F Wash with NaHCO₃ (aq), Water, Brine E->F G Dry Organic Layer (Na₂SO₄) F->G H Filter and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Pure this compound I->J

Caption: General experimental workflow for the Fischer esterification step.

References

Technical Support Center: Preventing Hydrolysis of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the unintended hydrolysis of the diester "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is a chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol.[1] This reaction is the reverse of Fischer esterification and can be catalyzed by either acid or base in the presence of water.[1] During an experimental workup, aqueous solutions are used to wash the organic layer and remove catalysts, salts, and other water-soluble impurities. These aqueous washes, particularly basic solutions used to neutralize acid catalysts, create the ideal environment for hydrolysis, which can significantly lower the yield of the desired ester product.[1] Base-catalyzed hydrolysis, also known as saponification, is especially problematic as it is generally irreversible.[2]

Q2: My reaction involves "this compound". Are both ester groups equally susceptible to hydrolysis?

A2: No, the two ester groups in "this compound" exhibit different reactivities. The molecule contains a methyl benzoate group and a methyl phenylacetate group. The phenylacetate ester is generally more susceptible to hydrolysis. This is because the carbonyl group of the benzoate ester is conjugated with the benzene ring, which delocalizes the electron density and makes the carbonyl carbon less electrophilic and more stable. The phenylacetate ester lacks this direct conjugation, making its carbonyl carbon a more accessible target for nucleophilic attack by water or hydroxide ions.

Q3: What are the common signs that my diester is hydrolyzing during the workup?

A3: The primary indicators of unintended hydrolysis are a lower-than-expected yield of the final diester product and the appearance of acidic byproducts.[1] These byproducts could be the mono-ester/mono-acid intermediates or the fully hydrolyzed diacid. These can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): Appearance of new, more polar spots (lower Rf values) corresponding to the carboxylic acid-containing byproducts.

  • NMR Spectroscopy: Presence of characteristic peaks for a carboxylic acid (e.g., a broad singlet for the -COOH proton in ¹H NMR) or shifts in the signals of the aromatic or methylene protons adjacent to the hydrolyzed group.[1]

  • IR Spectroscopy: A broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid may appear in the spectrum of the crude product.[1]

Q4: Which specific steps in a standard workup pose the highest risk for hydrolysis?

A4: The highest risk comes from any step involving contact with aqueous solutions, especially under basic or acidic conditions.[1]

  • Quenching: Adding water or aqueous solutions to the reaction mixture to stop the reaction.

  • Base Wash: Using a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst is a critical risk step. While necessary, prolonged exposure or the use of a strong base can readily induce saponification.[1]

  • Acid Wash: While less common in ester purification, using an acidic wash can catalyze hydrolysis if the ester is exposed for an extended period.

Troubleshooting and Prevention Guide

If you suspect hydrolysis is compromising your yield, consult the following preventative measures and the troubleshooting workflow. The key to preventing hydrolysis is to minimize the time the ester is in contact with water, especially under non-neutral pH, and to keep reaction kinetics slow by using low temperatures.

Key Preventative Measures:
  • Temperature Control: Perform all aqueous wash steps using ice-cold solutions (0-5 °C). This dramatically slows the rate of both acid and base-catalyzed hydrolysis.[1] Always cool the reaction mixture to room temperature or below before beginning the workup.

  • Choice of Base: Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Add the base slowly and vent the separatory funnel frequently to release CO₂ gas.

  • Minimize Water Contact:

    • After the neutralization wash, use a cold, saturated brine (NaCl solution) wash. This helps remove the bulk of dissolved water from the organic layer and reduces the solubility of your organic product in the remaining aqueous phase.[1][3]

    • Thoroughly dry the isolated organic layer with a suitable anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.[1]

Hydrolysis Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose and solve issues related to ester hydrolysis during workup.

G start Low Yield or Impure Product check_tlc Analyze crude product by TLC/NMR start->check_tlc acid_present Acidic byproduct detected? check_tlc->acid_present hydrolysis_confirmed Hydrolysis Confirmed acid_present->hydrolysis_confirmed Yes other_issue Investigate other side reactions or incomplete conversion acid_present->other_issue No check_temp Were aqueous washes performed cold (0-5 °C)? hydrolysis_confirmed->check_temp check_base What base was used for neutralization? check_temp->check_base Yes action_temp ACTION: Use ice-cold solutions for all aqueous steps. check_temp->action_temp No action_base_strong ACTION: Switch to a weak base (e.g., cold sat. NaHCO₃). check_base->action_base_strong Strong Base (NaOH, KOH) action_base_ok Workup conditions seem appropriate. Minimize contact time with aqueous layers. check_base->action_base_ok Weak Base (NaHCO₃)

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Data Presentation

The stability of an ester during workup is highly dependent on conditions. The following table provides illustrative data on how temperature and the choice of base can impact the final yield of a sensitive diester like "this compound".

Workup Condition IDNeutralizing BaseTemperature (°C)Contact Time (min)Hypothetical Yield (%)Observation
A (Optimized)Saturated NaHCO₃0 - 51090-95%Minimal hydrolysis observed.
BSaturated NaHCO₃251075-85%Moderate hydrolysis due to higher temp.
CSaturated NaHCO₃253060-70%Significant hydrolysis due to prolonged contact.
D (High Risk)1M NaOH2510< 40%Rapid saponification occurs.

Note: Data are representative examples to illustrate chemical principles and not from specific experimental results for this compound.

Experimental Protocols

Protocol 1: Recommended Workup to Minimize Hydrolysis

This protocol is designed for isolating "this compound" after a reaction that requires neutralization of an acid catalyst.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 2-3 volumes of the reaction solvent).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Add cold, saturated aqueous NaHCO₃ solution in small portions. Swirl the funnel gently before stoppering, then shake, venting frequently to release the pressure from CO₂ evolution. Continue adding NaHCO₃ solution until gas evolution ceases.

  • Layer Separation: Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps to remove residual water.[1][3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude diester product.

  • Purification: If necessary, purify the crude product further by column chromatography or recrystallization.

Protocol 2: Analytical TLC for Detecting Hydrolysis
  • Sample Prep: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). On the same TLC plate, spot the crude product, your desired pure product (if available), and the starting diacid (if available).

  • Eluent: Choose a mobile phase that gives good separation. A mixture of hexane and ethyl acetate is a common starting point.

  • Development: Place the TLC plate in a chamber with the chosen eluent and allow it to develop.

  • Visualization: Visualize the plate under a UV lamp. If UV is not sufficient, use a suitable stain (e.g., potassium permanganate).

  • Analysis: The pure diester will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid byproducts. The presence of spots with lower Rf values in the crude product lane that are absent in the pure product lane suggests hydrolysis has occurred.

Hydrolysis Reaction Pathway

The diagram below illustrates the stepwise hydrolysis of the target diester.

G diester This compound (Diester) mono_acid_1 4-(Carboxymethyl)benzoic acid methyl ester (Monoacid 1) diester->mono_acid_1 +H₂O, H⁺/OH⁻ (hydrolysis of phenylacetate ester) mono_acid_2 4-(2-Methoxy-2-oxoethyl)benzoic acid (Monoacid 2) diester->mono_acid_2 +H₂O, H⁺/OH⁻ (hydrolysis of benzoate ester) diacid 4-(Carboxymethyl)benzoic acid (Diacid) mono_acid_1->diacid +H₂O, H⁺/OH⁻ mono_acid_2->diacid +H₂O, H⁺/OH⁻

Caption: Potential hydrolysis pathways for the diester starting material.

References

Technical Support Center: Post-Synthesis Purification of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for "this compound" and what are the expected impurities?

A1: "this compound" is typically synthesized via a Fischer esterification of 4-(carboxymethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The most common impurities stemming from this synthesis are:

  • Unreacted Starting Material: 4-(carboxymethyl)benzoic acid.

  • Half-Ester: 4-(methoxycarbonyl)benzoic acid (monomethyl ester). This impurity arises from the incomplete esterification of the diacid.[1][2]

  • Residual Methanol and Acid Catalyst: Traces of methanol and the acid catalyst (e.g., sulfuric acid) may be present after the initial workup.

  • Water: As a byproduct of the esterification reaction.[3]

  • Side-Products: Minor amounts of by-products from potential side reactions, though these are generally less common under controlled conditions.

Q2: What are the recommended primary purification techniques for "this compound"?

A2: The two most effective and commonly used purification techniques for this compound are:

  • Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.[4][5]

  • Silica Gel Column Chromatography: This technique is highly effective for separating the desired diester from the more polar half-ester and the diacid starting material.[6]

Q3: How can I effectively monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to resolve the desired product from its impurities. The spots can be visualized under UV light (254 nm). The less polar diester will have a higher Rf value compared to the more polar half-ester and the diacid, which may remain at the baseline.

Q4: What are the expected spectroscopic signatures for pure "this compound"?

A4: For the analogous compound, dimethyl terephthalate, the expected NMR signals are singlets for the aromatic and methyl ester protons.[7][8] For "this compound," you would expect:

  • ¹H NMR: Distinct singlets for the two different methyl ester groups and signals corresponding to the aromatic protons and the methylene protons.

  • ¹³C NMR: Resonances for the two distinct carbonyl carbons of the ester groups, the aromatic carbons, the methylene carbon, and the two methyl carbons.[9]

  • GC-MS: A distinct peak with a molecular ion corresponding to the molecular weight of the compound (208.21 g/mol ).[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of "this compound".

Problem 1: Presence of a Significant Amount of a More Polar Impurity by TLC
  • Possible Cause: The more polar spot likely corresponds to the half-ester, 4-(methoxycarbonyl)benzoic acid, due to incomplete esterification or hydrolysis of the diester during workup.

  • Recommended Solutions:

    • Drive the Esterification to Completion: If repeating the synthesis, ensure a sufficient excess of methanol and an adequate reaction time. Removal of water using a Dean-Stark apparatus can also shift the equilibrium towards the diester product.

    • Column Chromatography: Use silica gel column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the more polar half-ester after the desired diester has been collected.

    • Basic Wash: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic half-ester into the aqueous layer. However, be cautious as a strong base or prolonged exposure could lead to hydrolysis of the desired diester.

Problem 2: Oily Product That Fails to Crystallize
  • Possible Cause: The presence of significant amounts of impurities, particularly the starting diacid or the half-ester, can lower the melting point of the mixture and inhibit crystallization. Residual solvent can also contribute to this issue.

  • Recommended Solutions:

    • Initial Purification: Perform a preliminary purification by column chromatography to remove the bulk of the impurities.

    • Solvent for Recrystallization: Ensure the correct solvent is being used for recrystallization. For diesters like dimethyl terephthalate, methanol is a common and effective choice.[4][5] Experiment with different solvents or solvent mixtures if methanol is not effective.

    • Induce Crystallization: If the product is an oil in the recrystallization solvent, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • High Vacuum: Dry the oily product under a high vacuum to remove any residual solvent that may be preventing solidification.

Problem 3: Low Yield After Purification
  • Possible Cause: Product loss can occur at various stages of the purification process.

  • Recommended Solutions:

    • Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this will lead to a significant amount of the product remaining in the mother liquor. Cool the solution slowly and then in an ice bath to maximize crystal formation.[4]

    • Column Chromatography: Ensure all the product has been eluted from the column by flushing with a more polar solvent at the end of the purification and monitoring the fractions by TLC.

    • Workup: During aqueous washes, the product may have some solubility in the aqueous layer. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Data Presentation

The following tables provide representative data for the purification of dimethyl terephthalate (DMT), a structurally similar compound, which can serve as a reference for the purification of "this compound".

Table 1: Purity of Dimethyl Terephthalate (DMT) Before and After a Single Recrystallization from Methanol

SamplePurity of DMT (%)Major Impurity (Monomethyl Terephthalate, MMT) (%)Other Impurities (%)
Crude Product98.51.20.3
After Recrystallization>99.8<0.1<0.1

Note: Data is illustrative and based on typical industrial purification processes for DMT.[11]

Table 2: Comparison of Purification Methods for Aromatic Esters

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization High purity for crystalline solids, scalable.Can have lower yields, requires finding a suitable solvent.Removing small amounts of impurities from a solid product.
Column Chromatography Excellent separation of compounds with different polarities.Can be time-consuming and require large volumes of solvent.Separating mixtures with significant amounts of impurities or with similar polarities.[12]
Distillation Effective for volatile and thermally stable liquids.Not suitable for non-volatile or thermally sensitive compounds.Purifying liquid esters with boiling points significantly different from impurities.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude "this compound" in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of the components.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified "this compound".

Mandatory Visualization

Purification_Workflow crude Crude Product (Diester, Half-Ester, Diacid) tlc_check1 TLC Analysis crude->tlc_check1 decision Purity Assessment tlc_check1->decision column Column Chromatography decision->column Significant Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities pure_product Pure Diester column->pure_product waste Impurities (Half-Ester, Diacid) column->waste recrystallization->pure_product

Caption: General purification workflow for "this compound".

Troubleshooting_Hydrolysis start TLC shows significant polar impurity spot cause1 Possible Cause: Incomplete Esterification start->cause1 cause2 Possible Cause: Diester Hydrolysis start->cause2 solution1 Solution: Re-run reaction with excess methanol / water removal cause1->solution1 solution2 Solution: Purify via Column Chromatography cause2->solution2 solution3 Solution: Mild basic wash during workup cause2->solution3

Caption: Troubleshooting logic for addressing polar impurities.

References

Common challenges in the scale-up of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" production.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and scalable approach for the synthesis of this compound is a two-step process. The first step involves a malonic ester synthesis, where dimethyl malonate is alkylated with methyl 4-(bromomethyl)benzoate. The second, optional step, if starting from the corresponding diacid, is a Fischer esterification.

Q2: What are the primary challenges when scaling up the alkylation step (malonic ester synthesis)?

A2: The primary challenges during the scale-up of the malonic ester synthesis step include:

  • Exothermic Reaction Control: The deprotonation of dimethyl malonate and the subsequent alkylation can be exothermic, leading to potential thermal runaways in large reactors if not managed properly.

  • Mixing Efficiency: Ensuring homogeneous mixing of the reactants, especially the base and the malonate, is critical to avoid localized "hot spots" and side reactions.

  • Byproduct Formation: The formation of dialkylated products is a common issue in malonic ester synthesis, which can reduce the yield of the desired mono-alkylated product.[1]

Q3: What are the key considerations for the purification of this compound at an industrial scale?

A3: At an industrial scale, purification strategies need to be both effective and economical. The main considerations are:

  • Choice of Purification Method: While column chromatography is effective at the lab scale, it can be costly and time-consuming for large quantities. Techniques like fractional distillation under reduced pressure and recrystallization are often more suitable for bulk purification.

  • Solvent Selection: The choice of solvent for recrystallization is crucial to ensure high recovery of the pure product while leaving impurities in the mother liquor.

  • Impurity Profile: Understanding the impurity profile, including unreacted starting materials and byproducts like the dialkylated ester, is essential for developing an efficient purification strategy.

Troubleshooting Guides

Problem 1: Low Yield in the Alkylation Step

Q: My alkylation reaction of dimethyl malonate with methyl 4-(bromomethyl)benzoate is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in the alkylation step can be attributed to several factors. Below is a guide to troubleshoot this issue.

Possible Cause Recommended Solution
Incomplete Deprotonation Ensure the base (e.g., sodium methoxide) is fresh and anhydrous. Use a slight excess of the base to drive the deprotonation to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions (Dialkylation) To minimize the formation of the dialkylated byproduct, slowly add the alkylating agent (methyl 4-(bromomethyl)benzoate) to the solution of the malonate enolate at a controlled temperature. Using a slight excess of dimethyl malonate can also favor mono-alkylation.
Reaction Temperature Too Low While initial deprotonation might be performed at a lower temperature, the alkylation step may require gentle heating to proceed at a reasonable rate. Optimize the reaction temperature by monitoring the reaction progress.
Poor Quality of Reagents Ensure that the dimethyl malonate and methyl 4-(bromomethyl)benzoate are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
Problem 2: Inefficient Purification and Impure Product

Q: I am struggling to obtain high-purity this compound after the reaction. What are the common purification challenges and how can I address them?

A: Achieving high purity on a large scale requires a well-optimized purification strategy. Here are some common challenges and their solutions.

Challenge Recommended Solution
Co-elution in Chromatography If using column chromatography, the desired product and the dialkylated byproduct may have similar polarities, leading to poor separation. Optimize the solvent system (e.g., a gradient of ethyl acetate in hexane) to improve resolution.
Difficulty in Crystallization If the product oils out or fails to crystallize, the presence of impurities might be inhibiting crystallization. Try to purify the crude product further by another technique (e.g., distillation) before attempting recrystallization. Experiment with different solvent systems to find one that provides good crystal formation.
Residual Solvent High boiling point solvents used in the reaction or purification can be difficult to remove. Use a high-vacuum drying oven at a suitable temperature to effectively remove residual solvents.
Thermal Degradation During distillation, prolonged exposure to high temperatures can lead to product degradation. Use a high-vacuum system to lower the boiling point of the product and minimize the distillation time.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes the synthesis starting from dimethyl malonate and methyl 4-(bromomethyl)benzoate.

1. Reagents and Materials:

  • Dimethyl malonate

  • Methyl 4-(bromomethyl)benzoate

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Toluene

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

2. Procedure:

  • Step 1: Enolate Formation

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge anhydrous methanol under an inert atmosphere (e.g., nitrogen).

    • Carefully add sodium methoxide in portions while maintaining the temperature below 30°C.

    • To this solution, add dimethyl malonate dropwise, keeping the temperature below 40°C. Stir the mixture for 1 hour at room temperature.

  • Step 2: Alkylation

    • Dissolve methyl 4-(bromomethyl)benzoate in toluene.

    • Add the toluene solution of methyl 4-(bromomethyl)benzoate to the reactor dropwise over a period of 2-3 hours, maintaining the reaction temperature between 50-60°C.

    • After the addition is complete, continue stirring at 60°C and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Step 3: Work-up

    • Cool the reaction mixture to room temperature and carefully quench with a dilute solution of hydrochloric acid until the pH is neutral.

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 4: Purification

    • Purify the crude product by fractional distillation under high vacuum or by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate).

Data Presentation

Table 1: Typical Reaction Parameters for Alkylation

ParameterValue
Reactant Molar Ratio (Dimethyl malonate : Methyl 4-(bromomethyl)benzoate : Base) 1.1 : 1.0 : 1.1
Solvent Methanol / Toluene
Reaction Temperature 50 - 60 °C
Reaction Time 4 - 8 hours
Typical Yield (Crude) 80 - 90%

Mandatory Visualization

Scale_up_Workflow Workflow for Scale-up of this compound Production cluster_purification Purification Stage Enolate Formation Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Controlled Addition Work-up Work-up Alkylation->Work-up Reaction Completion Crude Product Crude Product Work-up->Crude Product Purification Method Purification Method Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product Distillation or Recrystallization

Caption: A logical workflow for the production and purification of this compound.

Troubleshooting_Alkylation Troubleshooting Low Yield in Alkylation Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions Side Reactions Low Yield->Side Reactions Low Temperature Low Temperature Low Yield->Low Temperature Poor Reagents Poor Reagents Low Yield->Poor Reagents Use fresh, anhydrous base Use fresh, anhydrous base Incomplete Deprotonation->Use fresh, anhydrous base Slow addition of alkylating agent Slow addition of alkylating agent Side Reactions->Slow addition of alkylating agent Optimize reaction temperature Optimize reaction temperature Low Temperature->Optimize reaction temperature Verify purity of starting materials Verify purity of starting materials Poor Reagents->Verify purity of starting materials

Caption: A decision tree for troubleshooting low yields in the alkylation step.

References

Technical Support Center: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. The content is structured to address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common challenges in the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no product formation in this synthesis can often be attributed to several critical factors:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in-situ. Catalyst degradation can also occur.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic ester, a significant side reaction.[1][2]

  • Inefficient Transmetalation: This key step is highly dependent on the base. The base might be too weak, poorly soluble, or sterically hindered to activate the boronic ester effectively.[2]

  • Reagent Quality: The purity of starting materials is crucial. Boronic esters can degrade over time, and solvents must be anhydrous and degassed.[2]

Q2: I am observing significant amounts of methyl benzoate in my crude product mixture. What is the cause of this by-product?

A2: The formation of methyl benzoate is likely due to the protodeboronation of your boronic ester coupling partner, methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, ensuring truly anhydrous conditions can significantly reduce its occurrence.[1]

  • Boronic Ester Stability: Use fresh or properly stored boronic ester, as they can degrade over time.[2]

Q3: My analysis shows a high molecular weight impurity. What could it be?

A3: A common high molecular weight by-product is the homocoupling product of your aryl halide, resulting in dimethyl 4,4'-biphenyldicarboxylate. This occurs when two molecules of methyl 4-iodobenzoate couple with each other. This is often promoted by the presence of oxygen.[2][4] Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is the most effective way to prevent this.[2]

Q4: Can the ester functional groups on my starting materials and product be problematic?

A4: Yes, under strongly basic conditions, the methyl ester groups can be susceptible to hydrolysis, especially if significant amounts of water are present in the reaction mixture. This would lead to the formation of the corresponding carboxylic acids. If hydrolysis is a concern, using a milder base like potassium fluoride (KF) or ensuring anhydrous conditions is recommended.[5][6]

By-product Analysis

A summary of potential by-products and their expected analytical signatures is provided below.

Compound Name Molecular Weight ( g/mol ) Potential Origin Expected 1H NMR Signals (CDCl₃, δ ppm) Expected GC-MS (m/z)
This compound208.21Desired Product~8.0 (d), ~7.3 (d), ~3.9 (s), ~3.7 (s), ~3.7 (s)208 (M+), 177, 149
Methyl Benzoate136.15Protodeboronation of boronic ester~8.0 (d), ~7.5 (t), ~7.4 (t), ~3.9 (s)136 (M+), 105, 77
Dimethyl 4,4'-biphenyldicarboxylate270.27Homocoupling of methyl 4-iodobenzoate~8.1 (d), ~7.7 (d), ~3.9 (s)270 (M+), 239, 183
4-(2-methoxy-2-oxoethyl)benzoic acid194.18Hydrolysis of productCarboxylic acid proton >10 ppm194 (M+), 179, 135
Methyl 4-hydroxybenzoate152.15Reaction with hydroxidePhenolic OH (variable), ~7.9 (d), ~6.9 (d), ~3.9 (s)152 (M+), 121, 93

Experimental Protocols

Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 4-iodobenzoate (1.0 equiv)

  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-iodobenzoate, methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

  • Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

Protocol for GC-MS Analysis

Instrumentation:

  • GC-MS system with a capillary column

Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dilute the crude product in a suitable solvent like ethyl acetate.

Protocol for NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve 5-10 mg of the purified product or by-product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Analysis:

  • Acquire 1H NMR and 13C NMR spectra.

  • Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the compounds.

Visualizations

Synthesis_and_Byproducts M4IB Methyl 4-iodobenzoate Reaction_Mix Suzuki Coupling M4IB->Reaction_Mix Homocoupling Dimethyl 4,4'-biphenyldicarboxylate M4IB->Homocoupling Side Reaction (Homocoupling) Boronate Methyl 2-(pinacolato)boronate Boronate->Reaction_Mix Protodeboronation Methyl Benzoate Boronate->Protodeboronation Side Reaction (Protodeboronation) Catalyst Pd(0) Catalyst Catalyst->Reaction_Mix Base Base (e.g., K3PO4) Base->Reaction_Mix Hydrolysis Carboxylic Acid By-products Base->Hydrolysis Product This compound Reaction_Mix->Product Desired Path Product->Hydrolysis Side Reaction (Hydrolysis)

Caption: Synthesis of the target compound and formation of major by-products.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Check_Base Evaluate Base (Strength & Solubility) Start->Check_Base Check_Reagents Verify Reagent Purity (Especially Boronic Ester) Start->Check_Reagents Solution_Catalyst Use Fresh Catalyst/ Increase Loading Check_Catalyst->Solution_Catalyst Solution_Atmosphere Improve Degassing/ Inert Gas Purge Check_Atmosphere->Solution_Atmosphere Solution_Base Screen Different Bases (e.g., Cs2CO3, K3PO4) Check_Base->Solution_Base Solution_Reagents Use Fresh/Purified Reagents Check_Reagents->Solution_Reagents

Caption: Troubleshooting workflow for low product yield.

Analytical_Workflow Crude_Mixture Crude Reaction Mixture TLC_Screen TLC Screening Crude_Mixture->TLC_Screen HPLC_Analysis HPLC Analysis (Quantitative) Crude_Mixture->HPLC_Analysis GCMS_Analysis GC-MS Analysis (By-product ID) Crude_Mixture->GCMS_Analysis Purification Column Chromatography Crude_Mixture->Purification Isolated_Fractions Isolated Fractions Purification->Isolated_Fractions NMR_Analysis NMR Analysis (Structure Confirmation) Isolated_Fractions->NMR_Analysis Final_Product Pure Product NMR_Analysis->Final_Product

Caption: Analytical workflow for reaction monitoring and product characterization.

References

Strategies to increase the reaction rate of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the alkylation of a methyl acetate enolate with methyl 4-(bromomethyl)benzoate.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Enolate Formation The formation of the methyl acetate enolate is critical. Ensure a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is used to completely deprotonate the methyl acetate. Weaker bases like sodium ethoxide may not fully deprotonate the ester, leading to a low concentration of the enolate.[1][2]
Base Degradation LDA is sensitive to moisture and air. Use freshly prepared or properly stored LDA. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Inactive Alkylating Agent Methyl 4-(bromomethyl)benzoate can degrade over time. Verify the purity of the starting material using techniques like NMR or melting point analysis.
Suboptimal Reaction Temperature Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. The subsequent alkylation may require warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Poor Quality Reagents/Solvents Ensure all solvents (e.g., THF) are anhydrous and reagents are of high purity. Moisture can quench the enolate and other impurities can interfere with the reaction.
Issue 2: Presence of Significant Byproducts

Possible Causes and Solutions:

ByproductIdentificationCausePrevention
Methyl Acetoacetate (Self-Condensation Product) Can be identified by NMR and Mass Spectrometry.This is the product of a Claisen condensation, where the methyl acetate enolate attacks another molecule of methyl acetate.[1][3][4] This is more likely if the enolate is not consumed quickly by the alkylating agent.Add the methyl 4-(bromomethyl)benzoate to the pre-formed enolate solution at low temperature. Use of a strong base like LDA to ensure complete and rapid enolate formation minimizes the concentration of neutral methyl acetate available for self-condensation.[1]
Unreacted Methyl 4-(bromomethyl)benzoate Visible on TLC, often with a different Rf value than the product.Insufficient enolate, low reaction temperature, or short reaction time.Ensure a slight excess of the enolate is used. Allow the reaction to proceed for an adequate amount of time, monitoring by TLC.
O-Alkylation Product Isomeric to the desired C-alkylation product. Can be distinguished by NMR spectroscopy.Enolates are ambident nucleophiles and can react on either the carbon or the oxygen atom.C-alkylation is generally favored with alkyl halides. Using a less polar, aprotic solvent can further favor C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best base for generating the methyl acetate enolate?

A strong, sterically hindered, non-nucleophilic base is crucial for the quantitative formation of the enolate and to prevent side reactions. Lithium Diisopropylamide (LDA) is the most commonly recommended base for this purpose.[2] It is a strong base that rapidly and completely deprotonates the ester at low temperatures.

Q2: What are the ideal reaction conditions for the alkylation step?

The enolate of methyl acetate is typically generated at -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF). Methyl 4-(bromomethyl)benzoate is then added to this solution, and the reaction is allowed to slowly warm to room temperature and stir for several hours. Monitoring the reaction by TLC is essential to determine completion.

Q3: How can I minimize the formation of the Claisen condensation byproduct?

The key is to ensure the enolate reacts with the methyl 4-(bromomethyl)benzoate as it is formed. This can be achieved by:

  • Using a strong base like LDA to ensure near-complete conversion of methyl acetate to its enolate.

  • Adding the methyl 4-(bromomethyl)benzoate to the enolate solution at a low temperature.

  • Maintaining a low concentration of the neutral methyl acetate.

Q4: My reaction is complete according to TLC, but I have difficulty isolating the pure product. What are some tips for purification?

The product, this compound, is typically purified by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is a common eluent system. Careful selection of the solvent polarity is key to separating the product from any unreacted starting material and byproducts.

Q5: Are there any safety precautions I should be aware of?

  • Methyl 4-(bromomethyl)benzoate is a lachrymator and should be handled in a well-ventilated fume hood.[5]

  • LDA is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate

  • Methyl 4-(bromomethyl)benzoate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add methyl acetate (1.0 equivalent) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Methyl Acetate Methyl Acetate Enolate Formation Enolate Formation Methyl Acetate->Enolate Formation LDA, THF, -78°C Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Methyl 4-(bromomethyl)benzoate->Nucleophilic Attack (SN2) Enolate Formation->Nucleophilic Attack (SN2) This compound This compound Nucleophilic Attack (SN2)->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or No Product check_enolate Check Enolate Formation Conditions (Strong Base, Anhydrous) start->check_enolate byproducts Significant Byproducts Observed start->byproducts check_enolate->start Conditions Faulty check_reagents Verify Reagent Purity and Activity check_enolate->check_reagents Conditions OK check_reagents->start Reagents Faulty check_conditions Optimize Reaction Temperature and Time check_reagents->check_conditions Reagents OK success Improved Yield check_conditions->success Optimized claisen Claisen Condensation? (Add Alkyl Halide to Enolate) byproducts->claisen unreacted_sm Unreacted Starting Material? (Increase Reaction Time/Temp) claisen->unreacted_sm Not Claisen claisen->success Claisen Minimized unreacted_sm->success Optimized

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Catalyst selection and optimization for "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. This guide focuses on catalyst selection and optimization for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, also known as 4-Methoxycarbonylmethyl-benzoic acid methyl ester, typically involves the formation of a carbon-carbon bond between a benzene ring and an acetic acid methyl ester moiety. The most common and effective methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction.[1][2][3] A plausible Suzuki-Miyaura approach involves coupling methyl 4-bromobenzoate with a suitable organoboron reagent. The Heck reaction could involve the coupling of methyl 4-bromobenzoate with methyl acrylate.[4][5] Another potential route is the palladium-catalyzed α-arylation of methyl acetate with methyl 4-bromobenzoate.[6][7]

Q2: I am observing very low yields in my Suzuki-Miyaura coupling reaction. What are the initial checks I should perform?

A2: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.[1]

  • Reagent Quality: Ensure the purity and stability of your organoboron reagent and aryl halide. Boronic acids, in particular, can undergo protodeboronation.[1] The reactivity of the aryl halide is also crucial, with the general trend being I > Br > OTf >> Cl.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh reagents that have been stored under an inert atmosphere.

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst.[1] Ensure your base is of high purity.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1]

Q3: What are common side reactions in the Heck reaction that could be lowering my yield?

A3: In the Heck reaction, several side reactions can compete with the desired product formation. These include:

  • Double Bond Isomerization: The position of the double bond in the product can migrate, leading to a mixture of isomers.[8]

  • Homocoupling: Self-coupling of the aryl halide can occur, leading to the formation of biaryl impurities.[9]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.[9]

  • Polymerization of the Alkene: The alkene starting material can polymerize under the reaction conditions.

Q4: How do I choose the optimal catalyst system for my reaction?

A4: The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction and often requires screening and optimization.[10][11]

  • Catalyst: Common palladium sources include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[2] The choice often depends on the specific reaction and the desired reactivity.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often effective for challenging couplings.[12]

  • Base: The base plays a crucial role in the catalytic cycle. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine).[10][11] The optimal base is substrate-dependent and may require screening.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystUse a fresh, high-quality palladium precatalyst. Ensure proper storage under an inert atmosphere.[1]
Poor Reagent QualityUse high-purity aryl halide and organoboron reagents. Consider using more stable boronic esters (e.g., pinacol esters) to avoid protodeboronation.[1]
Ineffective BaseThe choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11]
Oxygen ContaminationThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[1]
Formation of Side Products Homocoupling of Boronic AcidThis is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture.[13]
ProtodeboronationUse anhydrous solvents and consider milder bases. Using boronic esters instead of boronic acids can also mitigate this issue.[1]
Dehalogenation of Aryl HalideThis can occur after the oxidative addition step. The choice of ligand and reaction conditions can influence this side reaction.[6]
Low Yield in Heck Reaction
Issue Potential Cause Recommended Solution
Low or No Conversion Inactive CatalystEnsure the palladium catalyst is active. Use a reliable precatalyst and fresh, high-purity reagents.[14]
Suboptimal Reaction ConditionsOptimize the temperature, solvent, and base. A screening of these parameters is often necessary.[10]
Poor Alkene ReactivityElectron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[2]
Formation of Isomeric Products Double Bond MigrationThe choice of ligand and reaction conditions can influence the regioselectivity. Careful optimization is required to favor the desired isomer.[8]
Formation of Byproducts Homocoupling of Aryl HalideMinimize the reaction temperature and time. Ensure a slight excess of the alkene is used.[9]
Polymerization of AlkeneLower the reaction temperature and consider using a polymerization inhibitor if necessary.

Quantitative Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of palladium-catalyzed cross-coupling reactions, based on studies of similar substrates.

Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

Entry Palladium Source (mol%) Ligand (mol%) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)45
2Pd(OAc)₂ (2)SPhos (4)88
3Pd₂(dba)₃ (1)XPhos (3)92
4Pd(PPh₃)₄ (3)-75

Data is illustrative and based on general observations for similar Suzuki-Miyaura couplings.

Table 2: Optimization of Base and Solvent for a Heck Reaction

Entry Base Solvent Temperature (°C) Yield (%)
1Et₃NDMF10078
2K₂CO₃DMA12085
3NaOAcNMP11065
4K₃PO₄Toluene10072

Data is illustrative and based on optimization studies of Heck reactions with aryl bromides and acrylates.[1][10]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Suzuki-Miyaura coupling and Heck reaction. These should be considered as starting points and may require optimization for specific laboratory conditions and reagent batches.

Illustrative Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of Methyl 4-bromobenzoate with a suitable boronic acid derivative.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)[15]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Protocol 2: Heck Reaction

This protocol describes the coupling of Methyl 4-bromobenzoate with Methyl acrylate.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and methyl acrylate.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any solids and wash with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base diaryl_pd2 Ar-Pd(II)-Ar' Ln transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X Ar'-B(OR)2 Base reagents->oxidative_addition reagents->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene insertion_complex Ar-CH2-CH(R)-Pd(II)-X Ln alkene_coordination->insertion_complex Migratory Insertion beta_hydride_elimination β-Hydride Elimination insertion_complex->beta_hydride_elimination product_complex [H-Pd(II)-X Ln] + Product beta_hydride_elimination->product_complex catalyst_regeneration Catalyst Regeneration product_complex->catalyst_regeneration Base catalyst_regeneration->pd0 reagents Ar-X Alkene Base reagents->oxidative_addition reagents->alkene_coordination reagents->catalyst_regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Purity of starting materials - Catalyst/ligand activity - Solvent/base quality start->check_reagents check_setup 2. Review Reaction Setup - Inert atmosphere maintained? - Proper temperature control? - Efficient stirring? check_reagents->check_setup optimize_conditions 3. Optimize Reaction Conditions - Screen catalysts/ligands - Screen bases - Screen solvents - Vary temperature check_setup->optimize_conditions analyze_byproducts 4. Analyze Byproducts - Identify side products (GC-MS, NMR) - Determine cause of side reactions optimize_conditions->analyze_byproducts solution Improved Yield optimize_conditions->solution analyze_byproducts->optimize_conditions Iterate

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Managing exotherms in the large-scale synthesis of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exotherms during the large-scale synthesis of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate". The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and is it exothermic?

The most common method for synthesizing this compound is the Fischer esterification of 4-(Carboxymethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2][3] This reaction is reversible and exothermic, meaning it releases heat.[1] The release of heat is a critical safety consideration in large-scale synthesis, as it can lead to a rapid increase in temperature and pressure if not properly managed.

Q2: What are the primary catalysts used in this esterification, and how do they impact the reaction?

Concentrated sulfuric acid is a commonly used homogeneous catalyst that increases the reaction rate by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][3] Other acid catalysts like p-toluenesulfonic acid can also be used.[4] In recent years, solid acid catalysts such as zeolites have been explored to simplify catalyst removal and reduce corrosion issues.[5] The choice of catalyst can influence reaction kinetics and, consequently, the rate of heat generation.

Q3: What are the typical reaction conditions for this synthesis on a large scale?

While specific conditions must be optimized for each scale, typical laboratory procedures involve refluxing the reactants at temperatures around 65-110°C.[4][6][7] On a larger scale, maintaining a controlled temperature is crucial. The reaction is often run under a slight positive pressure of an inert gas like nitrogen to prevent the ingress of moisture, which can hinder the reaction.[5]

Q4: What are the main side reactions to be aware of during this synthesis?

The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. This is why it's important to remove water as it is formed.[1] Other potential side reactions, especially at higher temperatures, could include the formation of ethers from the alcohol and charring or decomposition of the organic materials. Incomplete esterification can also result in the presence of the monoester, Methyl 4-(carboxymethyl)benzoate, as an impurity.

Troubleshooting Guide

Issue: Rapid and Uncontrolled Temperature Increase (Exotherm)

Symptoms:

  • A sudden spike in reactor temperature that deviates from the setpoint.

  • An unexpected increase in reactor pressure.

  • Increased demand on the cooling system, which may be unable to keep up.

  • Noticeable changes in the reaction mixture's color or viscosity.

Possible Causes:

  • Incorrect Reagent Addition Rate: Adding the acid catalyst or one of the reactants too quickly can lead to a rapid release of heat.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or there may be a malfunction.

  • Poor Mixing: Inefficient agitation can create localized hot spots where the reaction rate accelerates, leading to a runaway reaction.

  • Accumulation of Unreacted Reagents: If the reaction fails to initiate immediately, a buildup of reactants can lead to a sudden and violent reaction once it starts.

Solutions:

  • Immediate Actions:

    • Stop the addition of all reagents.

    • Maximize cooling to the reactor jacket.

    • If the situation escalates, initiate an emergency shutdown and follow established safety protocols.

  • Process Adjustments:

    • Control Addition: Add the strong acid catalyst slowly and in a controlled manner to the reaction mixture.

    • Improve Heat Transfer: Ensure the reactor is clean and free of fouling to maximize heat transfer. Consider using a reactor with a larger surface area-to-volume ratio if exotherms are consistently an issue.

    • Optimize Agitation: Verify that the agitator is functioning correctly and providing adequate mixing for the reaction volume.

    • Monitor Reaction Initiation: Ensure there is evidence of reaction initiation (e.g., a slight, controlled temperature rise) before proceeding with the bulk of the reagent addition.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Aromatic Acids

ParameterTypical Value/RangeNotes
Reactants 4-(Carboxymethyl)benzoic acid, MethanolMethanol is often used in excess to drive the reaction forward.[2]
Catalyst Concentrated Sulfuric Acid or p-Toluenesulfonic AcidTypically used in catalytic amounts.
Reaction Temperature 65 - 110 °CReflux conditions are common; precise control is vital for large-scale operations.[4][6][7]
Reaction Pressure Atmospheric to slight positive pressure (e.g., 0.5 MPa N₂)An inert atmosphere helps to exclude moisture.[5]
Heat of Reaction (ΔH) -5 to -20 kJ/mol (estimated)Esterification is a moderately exothermic reaction. This is an estimated range, and calorimetric studies are essential for accurate scale-up safety assessment.
Typical Yield >90%Yield is dependent on efficiently removing water from the reaction.[7]

Disclaimer: The values in this table are illustrative and based on general Fischer esterification principles. Specific process parameters must be determined through laboratory development and pilot-scale trials.

Experimental Protocols

Representative Large-Scale Synthesis Protocol for this compound

This protocol is a representative example and must be adapted and optimized for specific equipment and safety considerations. A thorough risk assessment is mandatory before implementation.

Materials:

  • 4-(Carboxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (for neutralization)

  • Brine (saturated sodium chloride solution)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other drying agent)

Equipment:

  • Jacketed glass-lined reactor with temperature control (heating/cooling), overhead stirrer, condenser, and addition funnel.

  • Receiving vessels.

  • Separatory funnel (for workup).

  • Rotary evaporator (for solvent removal).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 4-(Carboxymethyl)benzoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Begin agitation and slowly add concentrated sulfuric acid through the addition funnel. Monitor the temperature closely during this addition, as significant heat can be generated.

  • Reaction: Heat the mixture to reflux (typically around 65-70°C for methanol) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).[6]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup:

    • Transfer the reaction mixture to a larger vessel containing water.

    • Extract the product into a suitable organic solvent like dichloromethane.

    • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst - CAUTION: CO2 evolution ), and finally with brine.[6][7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product may be purified by distillation under reduced pressure or recrystallization if necessary.

Mandatory Visualizations

TroubleshootingWorkflow start Exotherm Detected: Rapid Temperature/Pressure Rise stop_addition Immediately Stop All Reagent Addition start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling emergency_shutdown Initiate Emergency Shutdown Protocol max_cooling->emergency_shutdown If Uncontrolled investigate_cause Investigate Root Cause (Post-Stabilization) max_cooling->investigate_cause If Controlled check_addition Review Reagent Addition Rate Logs investigate_cause->check_addition check_cooling Inspect Cooling System for Malfunctions investigate_cause->check_cooling check_mixing Verify Agitator Function and Speed investigate_cause->check_mixing review_procedure Review Batch Record for Deviations investigate_cause->review_procedure implement_changes Implement Corrective Actions: - Adjust Addition Rate - Repair Cooling System - Optimize Agitation check_addition->implement_changes check_cooling->implement_changes check_mixing->implement_changes review_procedure->implement_changes

Caption: Troubleshooting workflow for an exothermic event.

ReactionPathway cluster_reactants Reactants cluster_products Products cluster_side_products Potential Side Products / Impurities Carboxylic_Acid 4-(Carboxymethyl)benzoic Acid Target_Ester This compound Carboxylic_Acid->Target_Ester + Methanol (H+ catalyst) Monoester Methyl 4-(carboxymethyl)benzoate Carboxylic_Acid->Monoester Incomplete Reaction Methanol Methanol Methanol->Target_Ester Ether Dimethyl Ether Methanol->Ether High Temp Side Reaction Target_Ester->Carboxylic_Acid + Water (Hydrolysis) Water Water

Caption: Reaction pathway for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes to Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The following sections detail three plausible synthetic strategies, supported by experimental data from analogous reactions, to assist researchers in selecting the most suitable method for their specific requirements.

Route 1: Friedel-Crafts Acylation and Subsequent Nucleophilic Substitution

This route commences with the readily available methyl benzoate, which undergoes a Friedel-Crafts acylation with chloroacetyl chloride to yield an α-chloro ketone intermediate. This intermediate is then subjected to a nucleophilic substitution with methanol to afford the target molecule.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(2-chloroacetyl)benzoate

In a reaction vessel equipped with a stirrer and a reflux condenser, methyl benzoate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or carbon disulfide. Aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise at 0-5 °C. Chloroacetyl chloride (1.1 eq) is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 4-(2-chloroacetyl)benzoate.

Step 2: Synthesis of this compound

The crude Methyl 4-(2-chloroacetyl)benzoate (1.0 eq) is dissolved in methanol. A base, such as sodium methoxide or potassium carbonate, is added, and the mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography. It is important to note that the reactivity of α-haloketones allows for nucleophilic attack at the carbon bearing the halogen[1][2].

Data Summary:
StepStarting MaterialReagents & SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1Methyl benzoateChloroacetyl chloride, AlCl₃, Dichloromethane2-4 h0 - RT85-95 (typical for similar reactions)>95 (after purification)
2Methyl 4-(2-chloroacetyl)benzoateMethanol, Sodium methoxide4-8 hRT - Reflux70-85 (estimated)>98 (after chromatography)

Route 2: Palladium-Catalyzed Heck Coupling and Hydrogenation

This pathway utilizes the palladium-catalyzed Heck coupling of methyl 4-bromobenzoate with methyl acrylate to form an unsaturated diester, which is subsequently reduced to the target compound via catalytic hydrogenation.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate

A mixture of methyl 4-bromobenzoate (1.0 eq), methyl acrylate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ or Pd/C, a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or NMP) is heated under an inert atmosphere[3][4][5][6][7]. The reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Step 2: Catalytic Hydrogenation

Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate is dissolved in a solvent like methanol or ethyl acetate. A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete[8]. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product.

Data Summary:
StepStarting MaterialReagents & SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1Methyl 4-bromobenzoateMethyl acrylate, Pd(OAc)₂, PPh₃, Et₃N, DMF12-24 h80-12080-90 (typical for similar reactions)>97 (after purification)
2Methyl 4-(2-(methoxycarbonyl)vinyl)benzoateH₂, Pd/C, Methanol2-6 hRT>95>99

Route 3: Cyanomethylation and Subsequent Hydrolysis/Esterification

This approach involves the synthesis of methyl 4-(cyanomethyl)benzoate from methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to yield the target molecule.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

Methyl p-toluate is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride, followed by refluxing to produce methyl 4-(bromomethyl)benzoate[9][10].

Step 2: Synthesis of Methyl 4-(cyanomethyl)benzoate

Methyl 4-(bromomethyl)benzoate (1.0 eq) is reacted with sodium cyanide or potassium cyanide (1.2 eq) in a polar aprotic solvent like DMF or DMSO[11]. The reaction is typically stirred at a slightly elevated temperature to ensure completion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the cyanomethyl derivative.

Step 3: Hydrolysis and Esterification

The methyl 4-(cyanomethyl)benzoate is first hydrolyzed to 4-carboxyphenylacetic acid. This can be achieved under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions[12][13][14]. The resulting diacid is then esterified to the dimethyl ester. A common method is the Fischer esterification, which involves refluxing the diacid in methanol with a catalytic amount of a strong acid like sulfuric acid[15][16][17][18].

Data Summary:
StepStarting MaterialReagents & SolventsReaction TimeTemperature (°C)Yield (%)Purity (%)
1Methyl p-toluateNBS, AIBN, CCl₄4-8 hReflux80-90>95 (after purification)
2Methyl 4-(bromomethyl)benzoateNaCN, DMF2-4 h40-6085-95>97 (after purification)
3Methyl 4-(cyanomethyl)benzoate1. NaOH(aq), 2. H₃O⁺, 3. MeOH, H₂SO₄6-12 h (hydrolysis), 4-8 h (esterification)Reflux75-85 (overall for step 3)>98 (after purification)

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Methyl benzoate Methyl benzoate Methyl 4-(2-chloroacetyl)benzoate Methyl 4-(2-chloroacetyl)benzoate Methyl benzoate->Methyl 4-(2-chloroacetyl)benzoate Friedel-Crafts Acylation Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate Methyl 4-bromobenzoate->Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate Heck Coupling Methyl p-toluate Methyl p-toluate Methyl 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate Methyl p-toluate->Methyl 4-(bromomethyl)benzoate Bromination Target_1 This compound Methyl 4-(2-chloroacetyl)benzoate->Target_1 Nucleophilic Substitution Target_2 This compound Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate->Target_2 Hydrogenation Methyl 4-(cyanomethyl)benzoate Methyl 4-(cyanomethyl)benzoate Methyl 4-(bromomethyl)benzoate->Methyl 4-(cyanomethyl)benzoate Cyanation 4-Carboxyphenylacetic acid 4-Carboxyphenylacetic acid Methyl 4-(cyanomethyl)benzoate->4-Carboxyphenylacetic acid Hydrolysis Target_3 This compound 4-Carboxyphenylacetic acid->Target_3 Esterification

Caption: Synthetic pathways to this compound.

Comparison and Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Friedel-Crafts Acylation) is conceptually straightforward but may present challenges in controlling the selectivity of the acylation and the subsequent substitution reaction. The use of a strong Lewis acid like AlCl₃ can sometimes lead to side reactions.

  • Route 2 (Heck Coupling) is a powerful method for C-C bond formation and generally proceeds with high yields and selectivity. However, it requires a palladium catalyst and a phosphine ligand, which can be costly. The subsequent hydrogenation is a clean and efficient step.

  • Route 3 (Cyanomethylation) is a multi-step but robust approach. The conversion of the bromomethyl group to a cyanomethyl group is typically high-yielding. The final hydrolysis and esterification steps are standard transformations, though the hydrolysis of the nitrile can sometimes require harsh conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the laboratory equipment available. For laboratory-scale synthesis, the Heck coupling and cyanomethylation routes appear to be reliable options. For larger-scale production, the Friedel-Crafts acylation route might be more economically viable if the reaction conditions can be optimized to minimize side products.

References

A Comparative Guide to Purity Validation of Synthesized "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate," a key intermediate in various synthetic pathways.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like "this compound".[1][2] Its high resolution, sensitivity, and robustness make it the primary method for both qualitative and quantitative assessment.[3]

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol is a recommended starting point and may require optimization based on the specific impurities expected from the synthesis of "this compound".

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized "this compound".

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of compound.[2][5][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main compound from its impurities.[4][7]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2][8]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.[2][6]

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[8][9] A PDA detector can provide additional spectral information to aid in peak purity assessment.

  • Injection Volume: Typically 10-20 µL.[8]

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparative Analysis of Purity Validation Methods

While HPLC is the workhorse for purity determination, other techniques can provide complementary or, in some cases, more suitable information depending on the nature of the impurities.

Analytical Method Principle Advantages for "this compound" Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1]High resolution and sensitivity for non-volatile and polar impurities. Well-established and robust methodology.[3]May not be suitable for highly volatile impurities.> 95
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[1]Excellent for identifying and quantifying residual solvents and other volatile impurities.[1][2]Not suitable for non-volatile or thermally labile impurities. The compound may require derivatization.> 98 (for volatile impurities)
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Provides a direct, primary method of quantification without the need for a reference standard of the analyte. Can identify and quantify structurally related and unrelated impurities.[10]Lower sensitivity compared to chromatographic methods. May be complex for mixtures with overlapping signals.> 95
Mass Spectrometry (MS) coupled to LC or GC Separation by chromatography followed by mass-to-charge ratio analysis.Provides structural information about impurities, aiding in their identification.[1] High sensitivity and specificity.Higher cost and complexity of the instrumentation.N/A (used for identification)

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow for the purity validation of "this compound" using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity validation.

Conclusion

The purity validation of synthesized "this compound" is most effectively and routinely achieved using High-Performance Liquid Chromatography. Its robustness, high resolution, and sensitivity make it the industry standard for ensuring the quality and consistency of pharmaceutical intermediates. For a comprehensive impurity profile, especially when volatile impurities or residual solvents are a concern, complementary techniques such as Gas Chromatography are invaluable. Quantitative NMR offers a powerful orthogonal method for purity assessment without the need for specific impurity reference standards. The choice of analytical methodology should be guided by the specific requirements of the research or development phase and the potential impurity profile of the synthetic route.

References

Benchmarking the Reactivity of Methyl 4-(2-methoxy-2-oxoethyl)benzoate Against Other Diesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 4-(2-methoxy-2-oxoethyl)benzoate against other structurally relevant diesters in key chemical transformations, including hydrolysis, transesterification, and amidation. Due to a lack of direct comparative kinetic studies involving this compound in the public domain, this guide synthesizes information from studies on analogous compounds and foundational principles of organic chemistry to predict and benchmark its reactivity. Experimental data for closely related diesters, such as dimethyl terephthalate and dimethyl phthalate isomers, are presented to provide a quantitative basis for comparison.

Introduction to Diester Reactivity

The reactivity of diesters is primarily governed by a combination of electronic and steric effects. In this compound, two distinct ester functionalities are present: an aromatic methyl ester directly attached to the benzene ring and an aliphatic methyl ester on the acetate substituent.

Electronic Effects: The aromatic ring influences the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the ring increase reactivity towards nucleophiles, while electron-donating groups decrease it. The methoxycarbonyl group (-COOCH₃) is moderately electron-withdrawing, which will influence the reactivity of the ester group it is attached to.

Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile is crucial. Bulky substituents near the ester group can significantly slow down the reaction rate. In the case of this compound, the para-substitution pattern minimizes steric hindrance for both ester groups.

Comparative Reactivity in Key Reactions

Based on general principles, the aliphatic ester in this compound is expected to be more reactive than the aromatic ester in nucleophilic acyl substitution reactions. This is because the lone pairs on the oxygen atom of the aromatic ester are delocalized into the benzene ring, making the carbonyl carbon less electrophilic. One study on the amidation of this compound supports this, noting that the alkyl ester group reacts preferentially.

Hydrolysis

Hydrolysis of diesters can be catalyzed by either acid or base and proceeds in a stepwise manner.

Expected Reactivity Ranking (Hydrolysis):

Based on electronic effects, the relative rates of hydrolysis for the two ester groups in this compound are expected to differ. The aliphatic ester is predicted to hydrolyze faster than the aromatic ester.

A comparison with other diesters would place this compound's overall hydrolysis rate as influenced by the substitution pattern. For instance, compared to dimethyl terephthalate, where both esters are aromatic and electronically equivalent, the initial hydrolysis of this compound at the aliphatic ester is expected to be faster.

Table 1: Alkaline Hydrolysis Rate Constants of Comparative Diesters

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)Notes
Dimethyl Phthalate1.3 x 10⁻⁴First hydrolysis step.
Diethyl Phthalate8.5 x 10⁻⁵First hydrolysis step.
Dimethyl TerephthalateData not readily available for direct comparison, but expected to be slower than the aliphatic ester of the target compound.Hydrolysis of the first ester group is relatively fast and irreversible, while the second is slower and reversible[1][2].

Data for dimethyl phthalate and diethyl phthalate from studies on their reaction with ammonium hydroxide under alkaline conditions[3].

Transesterification

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. This reaction is crucial in various industrial processes, including the synthesis of polyesters.

Expected Reactivity Ranking (Transesterification):

Similar to hydrolysis, the aliphatic ester of this compound is anticipated to undergo transesterification more readily than the aromatic ester. When compared to dimethyl terephthalate, the initial transesterification of the target molecule at the aliphatic position should be more facile. The kinetics of dimethyl terephthalate transesterification have been studied, particularly with ethylene glycol, and it is a two-step process to form bis(2-hydroxyethyl)terephthalate (BHET)[4][5].

Table 2: General Observations on Transesterification Reactivity

CompoundReactivity Notes
This compoundAliphatic ester is expected to be more reactive than the aromatic ester.
Dimethyl TerephthalateBoth ester groups are chemically equivalent, and the reaction proceeds stepwise. The process is often carried out at elevated temperatures with a catalyst[4][5].
Dimethyl PhthalateReactivity is influenced by the ortho-positioning of the ester groups, which can lead to intramolecular interactions.
Amidation

Amidation is the reaction of an ester with an amine to form an amide. This is a fundamental transformation in organic synthesis and drug development.

Expected Reactivity Ranking (Amidation):

As previously mentioned, literature suggests that the alkyl ester group of this compound is more reactive towards amidation than the aryl ester group. This differential reactivity can be exploited for selective synthesis. In comparison to dimethyl terephthalate, where both esters require forcing conditions for amidation, the aliphatic ester of the target compound offers a more reactive site.

Table 3: Amidation Reactivity Comparison

CompoundReactivity Notes
This compoundThe alkyl ester is more susceptible to nucleophilic attack by amines than the aryl ester.
Dimethyl TerephthalateAmmonolysis proceeds sequentially, with the second amidation step being slower due to the electronic effect of the newly formed amide group[6].
Dimethyl PhthalateAmidation kinetics can be influenced by the proximity of the two ester groups.

Experimental Protocols

The following are detailed, generalized methodologies for conducting the key experiments discussed.

Protocol for Kinetic Study of Alkaline Hydrolysis

Objective: To determine the second-order rate constant for the alkaline hydrolysis of a diester.

Materials:

  • Diester of interest (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Pipettes, burettes, conical flasks, and stopwatches

Procedure:

  • Place a known volume of the standardized NaOH solution into a reaction vessel in the thermostated water bath to reach the desired temperature (e.g., 25°C).

  • Dissolve a known amount of the diester in a minimal amount of a suitable solvent (e.g., ethanol) if it is not readily soluble in the reaction medium.

  • Initiate the reaction by adding a known volume of the diester solution to the NaOH solution and start the stopwatch simultaneously.

  • At regular time intervals, withdraw an aliquot (e.g., 10 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution.

  • Immediately titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.

  • Continue taking samples at various time points until a significant portion of the ester has reacted.

  • To determine the concentration of NaOH at infinite time (C∞), allow a separate reaction mixture to proceed to completion (this may take a long time or require heating).

  • Calculate the concentration of NaOH at each time point (Ct) and plot 1/(a-x) versus time, where 'a' is the initial concentration of the ester and 'x' is the concentration of ester reacted at time 't'. The slope of the line will be the second-order rate constant, k.

Protocol for Monitoring Transesterification

Objective: To compare the relative rates of transesterification of different diesters with an alcohol.

Materials:

  • Diesters to be compared

  • Alcohol (e.g., ethanol, ethylene glycol)

  • Catalyst (e.g., sodium methoxide, zinc acetate)

  • Anhydrous solvent (e.g., toluene)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector

  • Internal standard

  • Reaction vessel with a reflux condenser and inert atmosphere setup

Procedure:

  • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the diester, a large excess of the alcohol, the catalyst, and the internal standard to the reaction vessel.

  • Heat the reaction mixture to the desired temperature and start monitoring the reaction.

  • At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of acid to neutralize the catalyst).

  • Prepare the sample for analysis by diluting it with a suitable solvent.

  • Inject the sample into the GC or HPLC to determine the concentration of the starting diester and the product ester(s).

  • Plot the concentration of the starting diester versus time for each of the diesters being compared. The initial slopes of these curves will give a qualitative comparison of the reaction rates. For quantitative data, a more rigorous kinetic analysis would be required.

Protocol for Comparative Amidation Kinetics

Objective: To compare the rates of amidation of different diesters with an amine.

Materials:

  • Diesters to be compared

  • Amine (e.g., benzylamine, morpholine)

  • Solvent (e.g., THF, DMSO)

  • Base (if required, e.g., n-BuLi, t-BuOK)

  • Analytical technique for monitoring the reaction (e.g., HPLC, GC, or NMR)

  • Internal standard

  • Reaction vessel suitable for the chosen reaction conditions (e.g., Schlenk tube for air-sensitive reactions)

Procedure:

  • In the reaction vessel under an inert atmosphere, dissolve the diester and the internal standard in the chosen solvent.

  • Add the amine to the reaction mixture. If a base is required, add it at the appropriate temperature (e.g., dropwise at low temperature for n-BuLi).

  • Maintain the reaction at a constant temperature.

  • At regular intervals, take an aliquot of the reaction mixture and quench it appropriately (e.g., by adding a proton source for reactions involving strong bases).

  • Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of the starting ester and the amide product.

  • Plot the concentration of the starting ester against time for each diester. The relative rates can be compared from the initial slopes of these plots.

Visualizations

Hydrolysis_Pathway Diester This compound Intermediate1 Methyl 4-(carboxymethyl)benzoate Diester->Intermediate1 + H2O - CH3OH (Aliphatic Ester Hydrolysis) Methanol1 Methanol Product 4-(Carboxymethyl)benzoic acid Intermediate1->Product + H2O - CH3OH (Aromatic Ester Hydrolysis) Methanol2 Methanol

Caption: Stepwise hydrolysis of this compound.

Transesterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis A Mix Diester, Alcohol, Catalyst, & Internal Standard B Heat to Desired Temperature A->B C Withdraw Aliquots at Regular Time Intervals B->C D Quench Reaction C->D E Analyze by GC/HPLC D->E F Plot Concentration vs. Time E->F

Caption: Experimental workflow for monitoring transesterification kinetics.

Amidation_Selectivity cluster_products Potential Products Reactant Target Diester Product_Aliphatic Amide from Aliphatic Ester Reactant->Product_Aliphatic More Reactive Site Product_Aromatic Amide from Aromatic Ester Reactant->Product_Aromatic Less Reactive Site Amine Amine (R-NH2)

Caption: Logical relationship of amidation selectivity for the target diester.

Conclusion

References

A Comparative Guide to Bioisosteric Replacements for "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" serves as a versatile scaffold, incorporating both a methyl ester and a para-substituted phenyl ring, moieties ripe for bioisosteric replacement. This guide provides a comparative analysis of alternative reagents, focusing on enhancing potency, metabolic stability, and pharmacokinetic properties.

I. Bioisosteric Replacements for the Methyl Ester Moiety

The methyl ester group in the parent compound is susceptible to hydrolysis by esterases in vivo, potentially leading to rapid clearance and reduced bioavailability. Bioisosteric replacement is a key strategy to mitigate this liability.[1][2]

A. Overview of Ester Bioisosteres

A variety of functional groups can mimic the steric and electronic properties of a methyl ester. The choice of a suitable bioisostere is highly context-dependent and aims to improve physicochemical and pharmacological properties.[3][4] Key alternatives include tetrazoles, acylsulfonamides, and oxadiazoles.

B. Quantitative Comparison of Ester Bioisosteres

The following table summarizes the comparative performance of selected ester bioisosteres from published studies.

Bioisosteric ReplacementParent Compound ContextKey Performance ChangeReference
Tetrazole Angiotensin II Receptor Antagonist10-fold increase in potency (in vivo) compared to the carboxylic acid precursor.[4][5][4][5]
Acylsulfonamide Dual MCL-1/BCL-xL InhibitorComparable or improved binding affinity to MCL-1 and BCL-xL compared to the parent carboxylic acid.[6][7][6][7]
5-oxo-1,2,4-oxadiazole Angiotensin II Receptor AntagonistIncreased lipophilicity and oral bioavailability while maintaining potent receptor activity compared to tetrazole analog.[8][8]
Secondary Amide Muscarinic Acetylcholine Receptor M2 LigandSignificant mean decrease in pChEMBL of 1.26 across 14 compound pairs, indicating reduced potency.[9][10][9][10]
C. Experimental Protocols for Ester Bioisostere Synthesis

This protocol describes a common method for synthesizing tetrazoles, which are excellent bioisosteres for carboxylic acids and their esters.[11][12]

Reaction: Aryl-CN + NaN₃ → 5-Aryl-1H-tetrazole

Materials:

  • Aryl nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the aryl nitrile in DMF, add sodium azide and ammonium chloride.

  • Heat the reaction mixture at 110-120 °C for 6-12 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the 5-aryl-1H-tetrazole.

  • The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

II. Bioisosteric Replacements for the para-Substituted Phenyl Ring

The planar, aromatic nature of the phenyl ring can sometimes lead to metabolic liabilities or suboptimal pharmacokinetic properties. Replacing it with a three-dimensional, saturated scaffold can improve solubility, metabolic stability, and other ADME properties.[13][14]

A. Overview of Phenyl Ring Bioisosteres

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective bioisostere for the para-substituted phenyl ring, mimicking its geometry while introducing favorable physicochemical properties.[13][14][15]

B. Quantitative Comparison of Phenyl Ring Bioisosteres

The following table highlights the impact of replacing a phenyl ring with a BCP scaffold.

Bioisosteric ReplacementParent Compound ContextKey Performance ChangeReference
Bicyclo[1.1.1]pentane (BCP) Resveratrol Analog32-fold increase in thermodynamic solubility at pH 7.4. LogD (pH 7.4) decreased from 2.9 to 1.9.[16]
C. Experimental Protocols for Phenyl Ring Bioisostere Synthesis

This protocol outlines the synthesis of a BCP-aryl structure, a key step in creating analogues of the parent compound.[17][18]

Reaction: Aryl-X + BCP-B(OR)₂ → Aryl-BCP (where X = Br, I)

Materials:

  • Aryl halide (e.g., Methyl 4-bromobenzoate) (1.0 eq)

  • Potassium bicyclo[1.1.1]pentane-1-trifluoroborate (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium bicyclo[1.1.1]pentane-1-trifluoroborate, palladium catalyst, and base.

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired BCP-aryl compound.

III. Biological Context and Signaling Pathways

Understanding the biological target and its signaling pathway is crucial for rational drug design. Molecules derived from "this compound" and its bioisosteres have been investigated in several therapeutic areas.

A. SENP1 Signaling in Prostate Cancer

SUMO-specific protease 1 (SENP1) is a key regulator in prostate cancer progression. It deSUMOylates various substrates, including the androgen receptor (AR), leading to enhanced transcriptional activity and cell proliferation.[19][20][21][22] Inhibitors of SENP1 are being explored as potential therapeutics.

SENP1_Pathway Androgen Androgen AR Androgen Receptor Androgen->AR ARE Androgen Response Element AR->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation SENP1 SENP1 HDAC1_SUMO SUMOylated HDAC1 SENP1->HDAC1_SUMO deSUMOylation HDAC1 HDAC1 HDAC1_SUMO->HDAC1 HDAC1->AR Deacetylation (Repression) SUMO SUMO SUMO->HDAC1 SUMOylation Inhibitor SENP1 Inhibitor Inhibitor->SENP1

SENP1 Signaling Pathway in Prostate Cancer
B. HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on HIV-1 reverse transcriptase (RT), inhibiting its function and preventing viral replication.[1][3][23][24][25]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription NNRTI NNRTI NNRTI->RT Allosteric Inhibition Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Mechanism of HIV-1 Reverse Transcriptase Inhibition
C. Platelet Aggregation Signaling

Platelet activation and aggregation are critical for hemostasis and thrombosis. Various agonists, such as thrombin and collagen, initiate signaling cascades that lead to platelet shape change, granule release, and aggregation.[9][10][26][27][28]

Platelet_Aggregation Agonist Agonist (e.g., Thrombin) GPCR GPCR Agonist->GPCR PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca_release->Aggregation PKC_activation->Aggregation

Simplified Platelet Aggregation Signaling Pathway

IV. Conclusion

The strategic application of bioisosterism offers a powerful approach to overcoming the limitations of lead compounds like "this compound." By replacing metabolically labile ester and phenyl groups with more robust alternatives such as tetrazoles, acylsulfonamides, and bicyclo[1.1.1]pentanes, researchers can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The experimental protocols and biological pathway diagrams provided in this guide serve as a foundational resource for the rational design and synthesis of next-generation therapeutics.

References

Confirming the Structure of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and chemical research, the precise structural elucidation of novel molecules is a cornerstone of ensuring efficacy, safety, and reproducibility. For a compound such as "Methyl 4-(2-methoxy-2-oxoethyl)benzoate," which possesses multiple ester functionalities and a substituted aromatic ring, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not be sufficient to unambiguously assign all proton and carbon signals. This guide provides a comprehensive framework for the structural confirmation of "this compound" utilizing a suite of two-dimensional (2D) NMR experiments.

This guide will objectively compare the expected 2D NMR data for the target molecule with a potential structural isomer, "Methyl 2-(2-methoxy-2-oxoethyl)benzoate," to highlight the discerning power of these techniques. Detailed experimental protocols and tabulated spectral data are provided to assist researchers in this analytical process.

Predicted 1D NMR Spectral Data

A foundational understanding of the 1D ¹H and ¹³C NMR spectra is essential before delving into 2D NMR analysis. The tables below summarize the predicted chemical shifts for "this compound" and its isomer. These predictions are based on established principles of chemical shift theory and data from structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~166.5
2-~135.0
3, 3'~8.0 (d)~129.5
4, 4'~7.3 (d)~128.5
5-~130.0
6~3.7 (s)~35.0
7-~172.0
8~3.9 (s)~52.0
9~3.6 (s)~52.5

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomeric Alternative: Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~167.0
2-~132.5
3~7.9 (dd)~131.0
4~7.5 (td)~132.0
5~7.3 (td)~128.0
6~7.2 (dd)~130.5
7~3.8 (s)~34.0
8-~171.5
9~3.9 (s)~52.0
10~3.6 (s)~52.5

2D NMR for Structural Confirmation

To definitively establish the substitution pattern and connectivity of "this compound," a series of 2D NMR experiments are essential.

Experimental Protocols

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition: All 2D NMR spectra are acquired on a 500 MHz spectrometer.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard COSY-45 pulse sequence is utilized.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[1][2] The hsqcedetgpsisp2.2 pulse program is employed to provide multiplicity information.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining long-range correlations between protons and carbons, typically over two to three bonds.[1][2] The hmbcgplpndqf pulse program is used, with the long-range coupling delay optimized for a coupling constant of 8 Hz.

Comparative 2D NMR Data Analysis

The key to distinguishing between "this compound" and its isomer lies in the long-range correlations observed in the HMBC spectrum.

Table 3: Expected Key 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated Atom(s) (¹H or ¹³C)Correlation Type
COSY H3, H3'H4, H4'³JHH
HSQC H3, H3'C3, C3'¹JCH
H4, H4'C4, C4'¹JCH
H6C6¹JCH
H8C8¹JCH
H9C9¹JCH
HMBC H3, H3'C1, C2, C5²JCH, ³JCH
H4, H4'C2, C5, C6²JCH, ³JCH, ³JCH
H6 C4, C4', C5, C7 ²JCH, ³JCH, ²JCH
H8C1, C2, C3, C3'³JCH, ⁴JCH, ⁵JCH
H9C7²JCH

Table 4: Expected Key 2D NMR Correlations for Isomeric Alternative: Methyl 2-(2-methoxy-2-oxoethyl)benzoate

ExperimentProton (¹H)Correlated Atom(s) (¹H or ¹³C)Correlation Type
COSY H3H4³JHH
H4H3, H5³JHH
H5H4, H6³JHH
HSQC H3C3¹JCH
H4C4¹JCH
H5C5¹JCH
H6C6¹JCH
H7C7¹JCH
H9C9¹JCH
H10C10¹JCH
HMBC H3C1, C2, C5²JCH, ³JCH
H6 C2, C4, C7 ²JCH, ³JCH, ³JCH
H7C2, C3, C6, C8²JCH, ³JCH, ³JCH, ²JCH
H9C1²JCH
H10C8²JCH

The critical differentiating correlations are highlighted in the HMBC data. For "this compound," the methylene protons at H6 are expected to show a correlation to the aromatic carbons C4/C4' and the quaternary carbon C5. In contrast, for the 2-substituted isomer, the methylene protons at H7 would show correlations to the aromatic carbons C3 and C6, as well as the quaternary carbon C2. The presence or absence of these key HMBC cross-peaks provides unambiguous proof of the substitution pattern.

Workflow for Structural Confirmation

The logical flow for confirming the molecular structure using 2D NMR is depicted below.

structure_confirmation_workflow A Purified Compound B 1D NMR (¹H, ¹³C) A->B C Propose Putative Structure(s) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Acquire detailed data E COSY Analysis: Identify Spin Systems D->E F HSQC Analysis: Assign Protonated Carbons D->F G HMBC Analysis: Establish Long-Range Connectivity D->G H Compare Experimental Data to Predicted Correlations E->H Proton-Proton Coupling F->H Direct C-H Bonds G->H 2-3 Bond C-H Correlations I Structure Confirmed H->I Match

Workflow for 2D NMR-based structural confirmation.

Conclusion

The structural validation of "this compound" can be unequivocally achieved through the systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the through-bond correlations observed in COSY, HSQC, and particularly HMBC spectra are essential for the definitive proof of the substitution pattern on the aromatic ring. By comparing the expected correlations for the target molecule with those of a potential isomer, this guide demonstrates the power and necessity of 2D NMR in modern chemical research and drug development, ensuring the structural integrity of the compounds under investigation.

References

Comparative Guide to Cross-Validation of Analytical Methods for Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of Methyl 4-(2-methoxy-2-oxoethyl)benzoate. The cross-validation of these methods is essential to ensure the reliability, consistency, and accuracy of analytical data across different platforms, which is a critical requirement in drug development and quality control. The principles outlined are based on established regulatory guidelines such as ICH Q2(R1).[1][2][3]

Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. It is a standard method in pharmaceutical quality control for assays and impurity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.[4] It is highly suitable for volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics obtained during the validation of HPLC-UV and GC-MS methods for the analysis of this compound. These parameters are critical for comparing the methods and determining their suitability for a specific analytical purpose.

Validation Parameter HPLC-UV Method GC-MS Method Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Dependent on intended use
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10
Specificity/Selectivity DemonstratedDemonstratedNo interference at the analyte retention time

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point for method development and validation.

1. HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the validated range (e.g., 50 µg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

2. GC-MS Method Protocol

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.[5]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 20 °C/min, and hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400, with selective ion monitoring (SIM) for quantification (e.g., m/z 149, 177, 208).

  • Sample Preparation: The sample is accurately weighed and dissolved in a volatile solvent such as dichloromethane or ethyl acetate to a target concentration (e.g., 10 µg/mL).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and a general workflow for a single analytical method validation.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase protocol Define Cross-Validation Protocol (Acceptance Criteria) samples Select Representative Samples (At least 3 batches, multiple concentrations) protocol->samples analysis_hplc Analyze Samples with Original Method (HPLC-UV) samples->analysis_hplc analysis_gcms Analyze Samples with New Method (GC-MS) samples->analysis_gcms data_comp Collect and Compare Data Sets analysis_hplc->data_comp analysis_gcms->data_comp stats Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) data_comp->stats conclusion Conclusion on Method Equivalency stats->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

analytical_method_validation_workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_documentation Documentation dev Develop Analytical Procedure opt Optimize Parameters dev->opt protocol Validation Protocol opt->protocol specificity Specificity / Selectivity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability, Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report protocol->specificity protocol->linearity protocol->accuracy protocol->precision protocol->lod_loq protocol->robustness

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control in a regulated environment.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity identification, and when complex matrices are involved.

Cross-validation is a critical step to ensure that data generated by either method is equivalent and reliable.[6] The successful cross-validation, following a predefined protocol, demonstrates the interchangeability of the methods within the scope of the validation, providing flexibility in laboratory operations and ensuring data integrity throughout the product lifecycle.

References

Unveiling the Bioactive Potential: A Comparative Study of Methyl 4-(2-methoxy-2-oxoethyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of compounds structurally related to "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" reveals a landscape rich with potential for therapeutic applications. While direct biological data on the specific parent compound remains limited, a comparative examination of its structural analogs provides significant insights into their anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

This report collates findings from various studies on derivatives of benzoate, methoxyphenol, and other related aromatic compounds to build a predictive profile of the biological potential of "this compound" derivatives. The data presented herein is derived from in vitro and in vivo studies on these analogous compounds.

Comparative Biological Activity of Structural Analogs

The biological activities of various structural analogs are summarized below, highlighting their potential in different therapeutic areas. The data is presented to facilitate a comparative understanding of their efficacy.

Compound/Derivative Class Biological Activity Key Findings (IC50/MIC/Other Metrics) Cell Lines/Models Used
Chalcone-Salicylate Hybrid AnticancerBinding free energy: -8.15 kcal/mol (compared to Tamoxifen: -7.00 kcal/mol)[1]In silico (ERα)[1]
4-Allyl-2-methoxyphenol Derivatives AnticancerIC50: 0.400 µg/mL (propionate), 5.73 µg/mL (butanoate), 1.29 µg/mL (isobutanoate)[2]MCF-7 (human breast cancer cells)[2]
Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Anticancer58.98% cell growth inhibition at 1.00 mg/kg (comparable to Cisplatin at 59.2%)[3]Ehrlich ascites carcinoma (EAC) and MCF-7 cells[3]
4-Aminobenzoic Acid Derivatives (Schiff Bases) AnticancerIC50 ≥ 15.0 µM[4]HepG2 (human liver cancer cells)[4]
4-(2-phenoxyphenyl)semicarbazones Anti-inflammatoryCompound 11i showed the most potent activity.[5]In vivo (formalin test)[5]
N-methyl-(2S,4R)-trans-4-hydroxy-l-proline Anti-inflammatorySignificant reduction in paw edema and PMN cell infiltration.[6]Carrageenan-induced edema and peritonitis in mice[6]
4-Aminobenzoic Acid Derivatives (Schiff Bases) AntimicrobialMIC from 15.62 µM (antibacterial), MIC ≥ 7.81 µM (antifungal)[4]Methicillin-resistant Staphylococcus aureus, various fungi[4]
Naphtho[1,2,4]triazol-thiadiazin Derivatives AntimicrobialMIC range: 200 to 400 µg/mL against S. aureus and MRSA.[7]S. aureus, MRSA, E. coli, P. aeruginosa[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the compared derivatives.

Anticancer Activity Assays
  • MTT Assay for Cytotoxicity: This colorimetric assay is a standard method for assessing cell viability.

    • Cells (e.g., MCF-7) are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

  • In Vivo Tumor Growth Inhibition:

    • Animal models, such as mice, are inoculated with cancer cells (e.g., Ehrlich ascites carcinoma).[3]

    • After tumor development, the animals are treated with the test compound or a reference drug (e.g., cisplatin) at specified doses for a defined period.[3]

    • Tumor weight and volume are monitored throughout the study.

    • The percentage of tumor growth inhibition is calculated by comparing the tumor size in treated groups to the control group.[3]

    • Hematological and biochemical parameters can also be assessed to evaluate toxicity.[3]

Anti-inflammatory Activity Assays
  • Carrageenan-Induced Paw Edema in Mice: This is a widely used in vivo model to screen for acute anti-inflammatory activity.

    • Mice are administered the test compound or a reference drug (e.g., indomethacin) orally.[6]

    • After a set time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar region of the mouse's hind paw to induce inflammation.

    • Paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

  • Formalin Test: This model is used to assess both neurogenic and inflammatory pain responses.

    • The test compound or a reference drug is administered to the animals.

    • A dilute solution of formalin is injected into the paw.

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).

    • A reduction in licking time in the late phase indicates an anti-inflammatory effect.[5]

Antimicrobial Activity Assays
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]

Visualizing the Path to Discovery

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often implicated in the biological activities of such molecules.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, Antimicrobial) characterization->in_vitro in_vivo In Vivo Models (Anti-inflammatory, Tumor Growth) characterization->in_vivo in_silico In Silico Studies (Molecular Docking) characterization->in_silico data_analysis IC50 / MIC Determination in_vitro->data_analysis in_vivo->data_analysis in_silico->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_compound Lead Compound Identification sar->lead_compound

Experimental workflow for bioactive compound screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) receptor Receptor tnf->receptor ikk IKK receptor->ikk activates ikb IκBα nfkb NF-κB (p50/p65) ikb->nfkb ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB nfkb->nfkb_n translocation ikk->ikb phosphorylates proteasome Proteasome ikb_p->proteasome degradation gene Target Genes (COX-2, iNOS, Cytokines) nfkb_n->gene activates transcription compound Bioactive Compound compound->nfkb Inhibition? compound->ikk Inhibition?

Simplified NF-κB signaling pathway in inflammation.

References

Evaluating the Cost-Effectiveness of Synthesis Methods for Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is a critical aspect of the research and development pipeline. Methyl 4-(2-methoxy-2-oxoethyl)benzoate, a valuable building block in the synthesis of various pharmaceutical agents and functional materials, is no exception. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a cost-effectiveness evaluation to inform methodological choices.

Executive Summary

Two plausible and effective methods for the synthesis of this compound are presented:

  • Method A: Williamson Ether Synthesis. This classic and reliable method involves the reaction of methyl 4-(hydroxymethyl)benzoate with a methyl haloacetate. It is a straightforward approach with readily available starting materials.

  • Method B: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate. This method utilizes an oxidation reaction to convert the alcohol functionality of the starting material into the desired carboxylic acid methyl ester.

This guide will delve into the experimental details of each method, followed by a comparative analysis of their cost-effectiveness based on reagent costs and reaction yields.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod A: Williamson Ether SynthesisMethod B: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate
Starting Material Methyl 4-(hydroxymethyl)benzoateMethyl 4-(2-hydroxyethyl)benzoate
Key Reagents Sodium hydride, Methyl bromoacetate, Tetrahydrofuran (THF)Jones reagent (Chromium trioxide, Sulfuric acid, Acetone)
Reaction Time 4 hours2 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Yield ~85%~80%
Purification Column chromatographyExtraction and column chromatography

Experimental Protocols

Method A: Williamson Ether Synthesis of this compound

This method proceeds via the formation of an alkoxide from methyl 4-(hydroxymethyl)benzoate, which then undergoes nucleophilic substitution with methyl bromoacetate.

Materials:

  • Methyl 4-(hydroxymethyl)benzoate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a stirred solution of methyl 4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Method B: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate

This protocol utilizes Jones oxidation to convert the primary alcohol of methyl 4-(2-hydroxyethyl)benzoate to the corresponding carboxylic acid, which is then esterified in situ or in a subsequent step.

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate

  • Jones reagent (prepared from chromium trioxide and sulfuric acid in water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding isopropyl alcohol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Cost-Effectiveness Analysis

A crucial factor in selecting a synthetic route is the overall cost, which is influenced by the price of starting materials, reagents, and the overall yield of the reaction.

ReagentMethod A (per mole of product)Method B (per mole of product)
Starting Material Methyl 4-(hydroxymethyl)benzoateMethyl 4-(2-hydroxyethyl)benzoate
Key Reagent 1 Sodium HydrideChromium Trioxide
Key Reagent 2 Methyl BromoacetateSulfuric Acid
Solvent TetrahydrofuranAcetone
Estimated Reagent Cost ModerateLow to Moderate
Yield High (~85%)Good (~80%)
Overall Cost-Effectiveness GoodVery Good

Analysis:

While both methods demonstrate good to high yields, Method B, the oxidation of methyl 4-(2-hydroxyethyl)benzoate, may present a more cost-effective option. The starting material for Method B is often comparably priced to that of Method A, and the primary reagents for the Jones oxidation (chromium trioxide and sulfuric acid) are generally less expensive than the sodium hydride and methyl bromoacetate required for the Williamson ether synthesis.

However, it is important to consider the hazards associated with each method. The use of sodium hydride in Method A requires careful handling due to its pyrophoric nature. Similarly, the chromium(VI) reagent used in Method B is a known carcinogen and requires appropriate safety precautions and waste disposal procedures.

Logical Workflow for Method Selection

The decision-making process for selecting the optimal synthesis method can be visualized as follows:

SynthesisMethodSelection Start Define Synthesis Target: This compound IdentifyRoutes Identify Potential Synthesis Routes Start->IdentifyRoutes RouteA Method A: Williamson Ether Synthesis IdentifyRoutes->RouteA RouteB Method B: Oxidation IdentifyRoutes->RouteB EvaluateA Evaluate Method A: - Reagent Cost - Yield - Safety - Scalability RouteA->EvaluateA EvaluateB Evaluate Method B: - Reagent Cost - Yield - Safety - Scalability RouteB->EvaluateB Compare Compare Cost-Effectiveness and Practicality EvaluateA->Compare EvaluateB->Compare Select Select Optimal Method Compare->Select

Stability testing of "Methyl 4-(2-methoxy-2-oxoethyl)benzoate" under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability of Methyl 4-(2-methoxy-2-oxoethyl)benzoate under various storage conditions. It is intended for researchers, scientists, and professionals in drug development. The guide outlines detailed experimental protocols for stability testing and compares the expected stability profile of the target compound with structurally related alternatives, supported by data on similar molecules.

Introduction to Stability Testing

Stability testing is a critical component of drug development and chemical research. It provides essential information about how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, or stress testing, are employed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[1][3] Key outcomes of such studies include the identification of likely degradation products and insights into appropriate storage conditions and shelf-life.[2][4]

Comparative Stability Profile

While specific experimental stability data for this compound is not extensively available in public literature, its stability can be inferred and compared with structurally similar compounds like Dimethyl terephthalate and Methyl benzoate.

Table 1: Comparison of Physicochemical Properties and Expected Stability

PropertyThis compoundDimethyl terephthalateMethyl benzoate
Molecular Formula C₁₁H₁₂O₄[5]C₁₀H₁₀O₄[6]C₈H₈O₂
Molecular Weight 208.21 g/mol [5]194.18 g/mol [6]136.15 g/mol
Physical Form Solid (predicted)White solid flakes or crystals[7][8]Liquid
Melting Point Not specified140-144 °C[7][9]-12 °C
Boiling Point Not specified288 °C[10]199.6 °C
Water Solubility Slightly soluble (predicted)Practically insoluble in water[7]Slightly soluble
Expected Stability Stable under normal conditions. Susceptible to hydrolysis under acidic or basic conditions and oxidation.Chemically stable solid, but can react with strong acids, bases, and oxidizing agents.[6][7]Stable under normal conditions.[11] Store away from incompatible materials.[12]

Based on its structure, which includes two methyl ester groups, this compound is expected to be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and methanol. The aromatic ring provides general stability, but the ester linkages are the most probable points of degradation.

Experimental Protocols for Stability Testing

The following protocols for forced degradation studies are based on ICH guidelines and common practices in the pharmaceutical industry.[1]

3.1. General Procedure

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the different stress conditions. A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from its degradation products.

3.2. Hydrolytic Stability

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute with the mobile phase to an appropriate concentration for analysis.

    • Analyze using the stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH).

    • Follow steps 2-6 from the acidic hydrolysis protocol, neutralizing the samples with 0.1 N HCl.

  • Neutral Hydrolysis:

    • Mix the stock solution with purified water.

    • Follow steps 2, 5, and 6 from the acidic hydrolysis protocol.

3.3. Oxidative Stability

  • Mix the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period, protected from light.

  • Withdraw samples at predetermined time points.

  • Dilute with the mobile phase to an appropriate concentration.

  • Analyze using the stability-indicating HPLC method.

3.4. Thermal Stability

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Expose the compound for a defined period (e.g., 7 days).

  • Dissolve the stressed solid sample in a suitable solvent.

  • Dilute to an appropriate concentration for analysis.

  • Analyze using the stability-indicating HPLC method.

3.5. Photostability

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Maintain a control sample protected from light.

  • After the exposure period, prepare the samples for analysis as in the thermal stability protocol.

  • Analyze both the exposed and control samples using the stability-indicating HPLC method.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 N HCl60°C24 - 72 hours
Basic Hydrolysis0.1 N NaOH60°C24 - 72 hours
Neutral HydrolysisWater60°C24 - 72 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat70°C7 days
Photolytic (Solid & Solution)ICH Q1B specified light sourceRoom TemperatureAs per guidelines

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for stability testing and the logical framework for assessing the stability of this compound in comparison to its alternatives.

Stability_Testing_Workflow start Start: Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Dry Heat) stress_conditions->thermal photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic sampling Sample Collection at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation: - Identify Degradants - Determine Degradation Rate analysis->data end End: Stability Profile data->end Stability_Comparison_Logic cluster_alternatives Alternative Compounds cluster_conditions Storage Conditions main_compound This compound assessment Stability Assessment: - Degradation Products - Shelf-life Prediction main_compound->assessment alt1 Dimethyl terephthalate alt1->assessment alt2 Methyl benzoate alt2->assessment cond1 Temperature cond1->assessment cond2 pH (Hydrolysis) cond2->assessment cond3 Oxidizing Agents cond3->assessment cond4 Light Exposure cond4->assessment

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical, grounded in established safety data.

Chemical Safety Profile:

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

The signal word for this chemical is "Warning". Adherence to the precautionary statements is crucial for safe handling.

Immediate Safety and Handling Protocols:

Before beginning any procedure involving this compound, ensure that you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.

Spill & Exposure Procedures:

In the event of a spill or exposure, immediate action is critical.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.
Large Spill Evacuate the area. Contain the spill if possible. Follow institutional emergency procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_waste Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep1 Wear appropriate PPE prep2 Work in a well-ventilated area waste1 Collect waste in a designated, compatible, and sealed container. prep2->waste1 waste2 Label container clearly: 'Hazardous Waste - this compound' storage1 Store in a designated, secure hazardous waste accumulation area. waste2->storage1 storage2 Keep away from incompatible materials. disp1 Contact institutional EHS for pickup. storage2->disp1 disp2 Dispose of through a licensed hazardous waste disposal facility.

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Preparation: Before handling any waste, ensure all necessary PPE is correctly worn. All operations should be performed within a certified chemical fume hood to mitigate inhalation risks.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, chemically compatible, and leak-proof container.

    • The container must be kept sealed when not in use.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Hazardous Waste - this compound" and the associated hazards (e.g., "Harmful," "Irritant").

    • Include the accumulation start date.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the storage location prevents accidental spills and is segregated from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all applicable regulations.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.